Zaurategrast ethyl ester sulfate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQWVIKICWIKQ-FTBISJDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Zaurategrast Ethyl Ester Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is the ethyl ester prodrug of its active metabolite, CT7758. Developed for the treatment of inflammatory and autoimmune disorders, particularly multiple sclerosis, Zaurategrast is a small-molecule antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the migration of leukocytes across the vascular endothelium to sites of inflammation. By blocking these integrins, Zaurategrast was designed to inhibit the inflammatory cascade. Despite promising preclinical data, the clinical development of Zaurategrast was discontinued (B1498344) following disappointing results in a Phase II trial. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Zaurategrast and its active metabolite, CT7758, along with detailed experimental methodologies and a visualization of its mechanism of action.
Introduction
Zaurategrast ethyl ester sulfate was developed to offer an orally available alternative to monoclonal antibody therapies targeting α4 integrins. The rationale was to provide a more convenient treatment option for chronic inflammatory diseases like multiple sclerosis. The prodrug, Zaurategrast, is designed to be absorbed orally and then rapidly converted to its active form, CT7758, in the body. This guide will delve into the metabolic pathway, preclinical and clinical pharmacokinetics, and the pharmacodynamic effects of this compound.
Pharmacokinetics
The pharmacokinetic profile of Zaurategrast is intrinsically linked to its nature as a prodrug. The primary focus of preclinical studies was on the exposure and disposition of the active moiety, CT7758, following administration of the prodrug, CDP323.
Absorption and Bioavailability
The oral bioavailability of the active metabolite CT7758 was found to be low and variable across different species in preclinical studies. This low bioavailability was attributed to poor intestinal absorption.[1] To overcome this limitation, the ethyl ester prodrug, Zaurategrast (CDP323), was synthesized. The prodrug approach aimed to increase mass transfer across biological membranes.[1] While this strategy showed some success in rodents, the improvement in bioavailability was less pronounced in dogs and monkeys.[1]
Table 1: Oral Bioavailability of the Active Metabolite CT7758 in Preclinical Species [1]
| Species | Oral Bioavailability (%) |
| Mouse | 4 |
| Rat | 2 |
| Dog | 7-55 |
| Cynomolgus Monkey | 0.2 |
Distribution
The volume of distribution (Vz) of CT7758 showed significant variability among the species tested.
Table 2: Volume of Distribution (Vz) of CT7758 in Preclinical Species [1]
| Species | Volume of Distribution (L/kg) |
| Mouse | 5.5 |
| Rat | 2.8 |
| Dog | 0.24 |
| Cynomolgus Monkey | 0.93 |
Metabolism
This compound (CDP323) is rapidly and efficiently hydrolyzed in vivo to its active carboxylic acid metabolite, CT7758.[1] In vitro studies using human liver microsomes in the presence of NADPH identified the primary metabolic pathway as the cleavage of the ethyl ester bond to form CT7758.[1] Additionally, two hydroxylated metabolites were observed, resulting from hydroxylation on the bromolactone moiety and the naphthyridine ring.[1]
Metabolic conversion of Zaurategrast to its active form and subsequent metabolism.
Elimination
The elimination of CT7758 is characterized by moderate to high plasma clearance in rodents and monkeys, leading to a short elimination half-life. In contrast, dogs exhibited much lower clearance and a longer half-life. In vitro studies indicated that active hepatic uptake is the primary driver of in vivo clearance and the source of the observed species variability.[1] Specifically, the organic anion-transporting polypeptide 1B1 (OATP1B1) was identified as a key transporter involved in the active uptake of CT7758 into hepatocytes.[1]
Table 3: Elimination Pharmacokinetic Parameters of CT7758 in Preclinical Species [1]
| Species | Total Plasma Clearance (% of Hepatic Blood Flow) | Elimination Half-life (t½) (hours) |
| Mouse | ≥50 | ≤1 |
| Rat | ≥50 | ≤1 |
| Dog | 6 | 2.4 |
| Cynomolgus Monkey | ≥50 | ≤1 |
Pharmacodynamics
Zaurategrast functions as an antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins, expressed on the surface of leukocytes, are critical for their adhesion to and transmigration through the vascular endothelium into inflamed tissues.
Mechanism of Action
The α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, facilitating leukocyte entry into various inflamed tissues.[2] The α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed in the gut-associated lymphoid tissue, mediating lymphocyte homing to the gastrointestinal tract.[3] By blocking these interactions, Zaurategrast's active metabolite, CT7758, is intended to reduce the accumulation of inflammatory cells at sites of inflammation.
Zaurategrast inhibits the interaction between integrins on leukocytes and adhesion molecules on endothelial cells.
In Vitro Potency
While specific IC50 values for CT7758 were not found in the reviewed literature, it is described as a potent antagonist of both α4β1 and α4β7 integrins. The inhibitory activity is typically assessed through cell adhesion assays that measure the ability of the compound to block the binding of leukocytes to immobilized VCAM-1 or MAdCAM-1.
Experimental Protocols
In Vitro Permeability Assay (Caco-2)
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Transport Studies: The permeability of CT7758 and CDP323 is assessed in both apical-to-basolateral and basolateral-to-apical directions. The test compound is added to the donor chamber, and samples are collected from the receiver chamber at various time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
In Vitro Hepatic Uptake Assay
-
Hepatocyte Isolation: Hepatocytes are isolated from fresh liver tissue by collagenase perfusion.
-
Uptake Measurement: Freshly isolated hepatocytes are incubated with radiolabeled ([¹⁴C]) CT7758 at various concentrations and for short time intervals (e.g., 30 seconds).
-
Separation and Quantification: The uptake is stopped by adding ice-cold buffer, and the intracellular and extracellular concentrations are separated by centrifugation through a layer of silicone oil. The amount of intracellular radioactivity is determined by scintillation counting.
-
Transporter Identification: To identify the transporters involved, uptake assays are conducted in cells overexpressing specific transporters, such as OATP1B1, and compared to mock-transfected cells. Inhibition studies with known transporter inhibitors can also be performed.
In Vitro Metabolism Assay (Human Liver Microsomes)
-
Incubation: Zaurategrast (CDP323) is incubated with pooled human liver microsomes in the presence and absence of an NADPH-generating system.
-
Sample Analysis: At various time points, the reaction is quenched, and the samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
A simplified workflow for the preclinical evaluation of Zaurategrast.
Cell Adhesion Assay (Static)
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or MAdCAM-1 and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Cell Preparation: A leukocyte cell line expressing α4 integrins (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM).
-
Inhibition Assay: The labeled cells are pre-incubated with various concentrations of CT7758 or vehicle control.
-
Adhesion and Quantification: The cell suspension is added to the coated wells and incubated to allow for adhesion. Non-adherent cells are removed by washing, and the fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Clinical Trials and Discontinuation
Conclusion
This compound represents a rational drug design approach to developing an oral α4 integrin antagonist. The preclinical data for its active metabolite, CT7758, revealed significant species differences in its pharmacokinetic properties, primarily driven by variations in active hepatic uptake. While the prodrug strategy aimed to improve oral bioavailability, this did not translate sufficiently across all species and ultimately, the compound failed to demonstrate clinical efficacy in multiple sclerosis. The information compiled in this guide provides a valuable resource for researchers working on the development of small-molecule integrin antagonists and highlights the critical importance of understanding cross-species pharmacokinetics and establishing a clear link between preclinical and clinical pharmacodynamics.
References
Preclinical Research Applications of Zaurategrast Ethyl Ester Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is the ethyl ester prodrug of its active moiety, CT7758. CT7758 is a potent antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the migration of leukocytes across the blood-brain barrier, a key pathological event in inflammatory autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the preclinical research applications of Zaurategrast ethyl ester sulfate, with a focus on its mechanism of action, pharmacokinetic profile across different species, and its efficacy in the experimental autoimmune encephalomyelitis (EAE) animal model of multiple sclerosis. This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for autoimmune disorders.
Introduction
This compound was developed as an orally available small molecule therapeutic for the treatment of multiple sclerosis. It belongs to a class of drugs known as integrin antagonists. The rationale for its development was based on the success of the monoclonal antibody natalizumab, which also targets α4 integrins and is an effective therapy for multiple sclerosis. As a small molecule, Zaurategrast offered the potential for oral administration, providing a significant advantage in patient convenience over the intravenous administration of natalizumab. This guide will delve into the preclinical data that supported the clinical development of this compound.
Mechanism of Action
The therapeutic effect of Zaurategrast is mediated by its active form, CT7758, which is a potent antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are expressed on the surface of leukocytes and are critical for their adhesion to and transmigration across the vascular endothelium into inflamed tissues.
In the context of multiple sclerosis, the migration of autoreactive lymphocytes into the central nervous system (CNS) is a key step in the inflammatory cascade that leads to demyelination and neurodegeneration. By blocking the interaction between α4 integrins on lymphocytes and their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, CT7758 effectively inhibits the trafficking of these immune cells into the CNS.
dot
Preclinical Pharmacokinetics
The pharmacokinetic profile of the active moiety, CT7758, was evaluated in several preclinical species. This compound was developed as a prodrug to improve the oral bioavailability of CT7758, which exhibited low intestinal absorption.
In Vitro Permeability
The permeability of CT7758 was assessed using the Caco-2 cell model, an in vitro model of human intestinal absorption.
Table 1: In Vitro Permeability of CT7758
| Parameter | Value |
| Caco-2 Permeability (Papp) | ≤1.3 x 10⁻⁶ cm/s |
Data suggests low to medium permeability.
In Vivo Pharmacokinetics of CT7758
Pharmacokinetic parameters of CT7758 were determined in mice, rats, dogs, and cynomolgus monkeys following intravenous and oral administration.
Table 2: Pharmacokinetic Parameters of CT7758 in Preclinical Species
| Species | Oral Bioavailability (%) | Total Plasma Clearance (% of Hepatic Blood Flow) | Elimination Half-life (t½) (hours) | Volume of Distribution (Vz) (L/kg) |
| Mouse | 4 | Moderate to High (≥50%) | ≤1 | 5.5 |
| Rat | 2 | Moderate to High (≥50%) | ≤1 | 2.8 |
| Dog | 7-55 | Low (6%) | 2.4 | 0.24 |
| Cynomolgus Monkey | 0.2 | Moderate to High (≥50%) | ≤1 | 0.93 |
Experimental Protocols
In Vitro Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assay Procedure: The test compound (CT7758) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at predetermined time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
dot
In Vivo Pharmacokinetic Study in Mice:
-
Animals: Male mice are used for the study.
-
Administration: For intravenous (IV) administration, the compound is formulated in a suitable vehicle and administered via the tail vein. For oral (PO) administration, the compound is formulated as a suspension and administered by oral gavage.
-
Blood Sampling: Blood samples are collected from a suitable vessel (e.g., retro-orbital sinus or tail vein) at predetermined time points post-dose.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, half-life, and volume of distribution. Oral bioavailability is calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The efficacy of Zaurategrast was evaluated in the EAE mouse model, a widely used and well-characterized animal model of multiple sclerosis. While specific quantitative data from these preclinical efficacy studies are not publicly available, it has been reported that Zaurategrast demonstrated efficacy in this model.
Experimental Protocol for EAE Induction and Treatment
-
Animals: Female SJL/J or C57BL/6 mice are commonly used for EAE induction.
-
Induction of EAE: EAE is induced by immunization with a myelin-derived peptide, such as proteolipid protein (PLP) 139-151 or myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered intraperitoneally at the time of immunization and 48 hours later to enhance the immune response and facilitate the entry of inflammatory cells into the CNS.
-
Treatment: this compound is formulated in a suitable vehicle for oral administration. Dosing is typically initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs) and continued for a specified duration.
-
Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0-5 scale, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the extent of inflammation and demyelination.
dot
Conclusion
The preclinical data for this compound demonstrated a clear mechanism of action consistent with its intended therapeutic target. The development of a prodrug successfully addressed the poor oral bioavailability of the active moiety, CT7758. Although specific quantitative efficacy data in the EAE model are not publicly available, the compound was reported to be effective in this relevant animal model of multiple sclerosis. This body of preclinical work provided the scientific rationale for advancing Zaurategrast into clinical trials. This technical guide summarizes the key preclinical findings and methodologies, providing a valuable resource for researchers in the field of autoimmune disease drug discovery.
Zaurategrast ethyl ester sulfate CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast, also known as CDP323, is a small molecule antagonist of the α4β1 and α4β7 integrins. Developed initially for the oral treatment of multiple sclerosis, it acts by inhibiting the migration of immune cells across blood vessel walls into inflamed tissues. Zaurategrast ethyl ester sulfate (B86663) is the ethyl ester prodrug of the active moiety, designed to enhance bioavailability. Although its clinical development was discontinued, the compound remains a significant tool for research into autoimmune and inflammatory disorders due to its specific mechanism of action. This document provides a comprehensive technical guide to the chemical properties, mechanism of action, and available experimental data for Zaurategrast ethyl ester sulfate.
Chemical Properties and Data
Zaurategrast ethyl ester and its sulfate salt are key compounds for research in integrin antagonism. The following tables summarize their core chemical and physical properties.
Table 1: Chemical Identification of Zaurategrast Ethyl Ester and its Sulfate Salt
| Identifier | Zaurategrast Ethyl Ester | This compound |
| Synonyms | CDP323, UCB1184197 | CDP323 sulfate, UCB1184197 sulfate |
| CAS Number | 455264-30-9 | 1214261-78-5 |
| Molecular Formula | C₂₈H₂₉BrN₄O₃ | C₂₈H₂₉BrN₄O₃ • H₂SO₄ |
| Molecular Weight | 549.46 g/mol | 647.54 g/mol |
Table 2: Physicochemical Properties of Zaurategrast Ethyl Ester and its Sulfate Salt
| Property | Zaurategrast Ethyl Ester | This compound |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Storage Temperature | -20°C (for long-term storage) | -20°C (for long-term storage) |
| Purity (typical) | >98% (by HPLC) | >98% (by HPLC) |
Mechanism of Action: α4β1/α4β7 Integrin Antagonism
Zaurategrast's therapeutic potential stems from its role as an antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are cell adhesion molecules expressed on the surface of leukocytes (white blood cells) and are crucial for their migration from the bloodstream into tissues.
In inflammatory conditions, endothelial cells lining the blood vessels upregulate the expression of ligands for these integrins, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7. The binding of leukocyte integrins to these ligands facilitates the adhesion and subsequent transmigration of leukocytes into the surrounding tissue, perpetuating the inflammatory cascade.
Zaurategrast competitively binds to the α4 subunit of the integrins, thereby blocking the interaction with VCAM-1 and MAdCAM-1. This inhibition prevents the trafficking of pathogenic lymphocytes into sites of inflammation, such as the central nervous system in multiple sclerosis.
Figure 1. Zaurategrast blocks the interaction between leukocyte integrins and endothelial ligands.
Experimental Protocols
General Synthesis Workflow
While a specific, detailed synthesis protocol for Zaurategrast is proprietary, a general workflow can be inferred from the synthesis of similar small molecule antagonists. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.
An In-depth Technical Guide to the Chemical Structure and Mechanism of Zaurategrast Ethyl Ester Sulfate
This technical guide provides a comprehensive overview of Zaurategrast (B1682406) ethyl ester sulfate (B86663), a prodrug developed as a small-molecule antagonist of α4-integrins for the oral treatment of inflammatory and autoimmune disorders such as multiple sclerosis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental context.
Chemical Identity and Physicochemical Properties
Zaurategrast ethyl ester sulfate (also known as CDP323 sulfate) is the sulfate salt of the ethyl ester prodrug of CT7758 (Zaurategrast), the active pharmacological agent.[1][2][3][4][5] The ester and salt forms were developed to improve the physicochemical properties of the parent compound for oral administration.
Chemical Structure Identifiers
The chemical identifiers for this compound and its related parent compounds are summarized below for clarity and precise identification.
| Identifier | This compound | Zaurategrast Ethyl Ester (Free Base) | Zaurategrast (Active Acid) |
| IUPAC Name | ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid[6] | (S)-ethyl 3-(4-((2,7-naphthyridin-1-yl)amino)phenyl)-2-((2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino)propanoate | (2S)-2-[(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid[7] |
| Synonyms | CDP323 sulfate, UCB1184197 sulfate[2][8] | CDP323, UCB1184197[1][3] | CT7758 |
| CAS Number | 1214261-78-5[3][4] | 455264-30-9[1] | 455264-31-0[7] |
| Molecular Formula | C₂₈H₃₁BrN₄O₇S[6] | C₂₈H₂₉BrN₄O₃[1] | C₂₆H₂₅BrN₄O₃[7] |
| Molecular Weight | 647.54 g/mol [4][8] | 549.46 g/mol [1][3] | 521.415 g/mol [7] |
| Canonical SMILES | Not directly available for the salt. | O=C(OCC)--INVALID-LINK--NC4=C(Br)C(C45CCCCC5)=O[1] | C1CCC2(CC1)C(=C(C2=O)Br)N--INVALID-LINK--C(=O)O[7] |
| InChI | Not directly available for the salt. | Not found. | InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1[7] |
| InChIKey | Not directly available for the salt. | Not found. | KYHVWHYLKOHLKA-FQEVSTJZSA-N[7] |
Physicochemical Data
Quantitative physicochemical data for this compound is sparse in publicly available literature. The available information is summarized below.
| Property | Value | Source |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store lyophilized at -20°C, keep desiccated | [1][4] |
Mechanism of Action: α4β1/α4β7 Integrin Antagonism
Zaurategrast is an antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] These integrins are cell surface receptors on leukocytes that play a critical role in cell adhesion and migration. The mechanism of action is analogous to that of the monoclonal antibody natalizumab.[7]
By blocking the interaction of α4-integrins with their endothelial ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7—Zaurategrast prevents the adhesion and subsequent transmigration of immune cells from the bloodstream into inflamed tissues, including the central nervous system.[7][9] This inhibition of leukocyte trafficking is believed to mitigate the inflammatory processes that drive autoimmune diseases like multiple sclerosis.
Signaling Pathway of Integrin-Mediated Leukocyte Adhesion
The binding of α4β1 integrin on a leukocyte to VCAM-1 on an endothelial cell initiates a complex "outside-in" signaling cascade within the endothelial cell. This cascade is crucial for creating an "endothelial cell gate" that allows the leukocyte to pass through the vessel wall. Zaurategrast blocks the initial binding step of this process.
Experimental Protocols and Methodologies
Detailed protocols for the specific synthesis and analytical characterization of this compound are not extensively detailed in peer-reviewed publications. The primary literature focuses more on the pharmacokinetic and pharmacodynamic properties of the compound and its active metabolite.
Pharmacokinetic Analysis
A key study by Chanteux et al. (2015) investigated the preclinical pharmacokinetics of CT7758, the active form of Zaurategrast.[10][11] While the full, detailed experimental protocol from this paper requires access to the publication, it serves as the primary reference for the metabolic fate and cross-species differences of the active compound.
General In Vitro and In Vivo Dissolution Protocols
For experimental use, this compound is typically prepared from a stock solution. The following are general guidelines based on common laboratory practices for similar small molecules.
Workflow for Experimental Preparation:
Protocol for In Vivo Formulation (Example):
For animal studies, a working solution might be prepared as follows:
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use. Sonication or gentle warming can be used to aid dissolution if precipitation occurs.
Note: The final concentration of DMSO should be carefully controlled, especially in animal studies, to avoid solvent-related toxicity. It is crucial to perform a vehicle-only control experiment.
Clinical Development and Status
Zaurategrast (CDP323) was jointly developed by UCB and Biogen Idec for the treatment of multiple sclerosis.[7] However, in June 2009, its development was discontinued (B1498344) due to disappointing results in a Phase II clinical trial, where it did not show the expected benefit compared to placebo.[7] Despite its discontinuation, the study of Zaurategrast and its mechanism of action continues to provide valuable insights into the role of α4-integrin antagonism in inflammatory diseases.
References
- 1. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VCAM-1 signals during lymphocyte migration: role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VCAM-1 - Wikipedia [en.wikipedia.org]
- 5. Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. zaurategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Role of CT7758 as the Active Metabolite of Zaurategrast Ethyl Ester Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zaurategrast ethyl ester sulfate (B86663) (also known as CDP323) was developed as an orally bioavailable prodrug of CT7758, a potent antagonist of the α4β1 and α4β7 integrins. The therapeutic strategy centered on inhibiting the migration of inflammatory leukocytes into tissues, a key process in autoimmune diseases such as multiple sclerosis. While the active metabolite, CT7758, demonstrated promising preclinical pharmacokinetic and pharmacodynamic properties, the clinical development of Zaurategrast was ultimately discontinued. This technical guide provides a comprehensive overview of the available data on CT7758 and its prodrug, Zaurategrast, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Introduction
Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion. The α4 integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7, are crucial for the trafficking of lymphocytes and other leukocytes from the bloodstream into inflamed tissues.[1] Antagonism of these integrins presents a compelling therapeutic approach for a variety of inflammatory and autoimmune disorders.[2]
CT7758 is a small-molecule antagonist of α4β1 and α4β7 integrins. Due to poor oral bioavailability of CT7758, an ethyl ester prodrug, Zaurategrast ethyl ester sulfate (CDP323), was developed to enhance its absorption.[3][4] Following oral administration, Zaurategrast is rapidly converted to its active metabolite, CT7758.
Data Presentation
In Vitro Potency
| Compound | Target | IC50 | Assay |
| CDP323 | α4β1 | ~100 ng/mL | Cell Recruitment Assay |
| CDP323 | α4β7 | 200-300 ng/mL | Cell Recruitment Assay |
Table 1: In vitro potency of CDP323 against α4β1 and α4β7 integrins.[5]
Preclinical Pharmacokinetics of CT7758
The pharmacokinetic profile of CT7758 was evaluated in several preclinical species. The data highlight significant inter-species variability and generally low oral bioavailability, which necessitated the development of the Zaurategrast prodrug.
| Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | IV | - | - | - | ≤1 | - |
| PO | - | - | - | - | 4 | |
| Rat | IV | - | - | - | ≤1 | - |
| PO | - | - | - | - | 2 | |
| Dog | IV | - | - | - | 2.4 | - |
| PO | - | - | - | - | 7-55 | |
| Cynomolgus Monkey | IV | - | - | - | ≤1 | - |
| PO | - | - | - | - | 0.2 |
Table 2: Summary of preclinical pharmacokinetic parameters of CT7758.[3]
Phase II Clinical Trial Results for Zaurategrast (NCT00484536)
A Phase II, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of Zaurategrast in patients with relapsing forms of multiple sclerosis. The trial was terminated early due to a lack of efficacy based on an interim analysis.[5]
| Group | Number of Patients (Interim Analysis) | Mean Number of New Active Lesions (MRI) |
| Placebo | ~48 | 10.8 |
| Zaurategrast (500 mg QD or BID) | ~95 | ~9.2 - 9.7 (10-15% reduction vs. placebo) |
Table 3: Primary efficacy endpoint from the interim analysis of the Phase II study of Zaurategrast in multiple sclerosis.[5]
Signaling Pathways and Experimental Workflows
Mechanism of Action: α4 Integrin Antagonism
CT7758 exerts its pharmacological effect by binding to α4β1 and α4β7 integrins on the surface of leukocytes. This binding competitively inhibits the interaction of these integrins with their ligands on endothelial cells, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7. This blockade disrupts the process of leukocyte adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues.
Mechanism of CT7758-mediated inhibition of leukocyte adhesion.
Prodrug Conversion and Bioavailability Workflow
The rationale for developing this compound was to overcome the poor oral bioavailability of its active metabolite, CT7758. The following workflow illustrates the intended bioconversion process.
Conversion of Zaurategrast to CT7758.
Experimental Protocols
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound and its potential for oral absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.
-
Permeability Assessment:
-
The test compound (e.g., CT7758) is added to the apical (A) side of the Transwell insert.
-
At various time points, samples are taken from the basolateral (B) side.
-
To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the insert, and C0 is the initial concentration on the donor side.
Hepatocyte Uptake Assay
This assay evaluates the extent to which a compound is taken up by liver cells, which can be a major mechanism of clearance.
-
Hepatocyte Isolation and Culture: Cryopreserved or fresh hepatocytes from various species (e.g., human, rat, dog) are thawed or isolated and plated in collagen-coated multi-well plates.
-
Uptake Experiment:
-
The plated hepatocytes are washed with incubation buffer.
-
The test compound (e.g., CT7758) is added to the wells, and the plates are incubated at 37°C.
-
To distinguish between active transport and passive diffusion, a parallel set of plates is incubated at 4°C (to inhibit active transport).
-
At designated time points, the incubation is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular concentration of the compound is determined by LC-MS/MS.
-
-
Data Analysis: The uptake rate is calculated, and kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of therapeutic candidates.
-
Induction of EAE:
-
Mice (e.g., C57BL/6 strain) are immunized with an emulsion containing a myelin antigen (e.g., MOG35-55 peptide) and Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the permeability of the blood-brain barrier.
-
-
Treatment: Zaurategrast or a vehicle control is administered orally to the mice, typically starting before or at the onset of clinical signs.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the degree of inflammation and demyelination.
Conclusion
CT7758 is a potent antagonist of α4β1 and α4β7 integrins that demonstrated efficacy in preclinical models of inflammation. The development of its orally bioavailable prodrug, this compound, aimed to translate these findings into a viable therapy for autoimmune diseases like multiple sclerosis. However, the Phase II clinical trial of Zaurategrast was terminated due to a lack of significant efficacy. The reasons for this disconnect between preclinical promise and clinical outcome are not fully elucidated but could be related to insufficient target engagement at the doses studied or fundamental differences between small-molecule and antibody-based antagonism of α4 integrins. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of integrin biology and drug development for inflammatory diseases.
References
- 1. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha4-integrin antagonism--an effective approach for the treatment of inflammatory diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the α4β1/α4β7 Integrin Antagonism by CDP323 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDP323, also known as zaurategrast, is a small-molecule prodrug designed as an antagonist of α4β1 and α4β7 integrins. Developed for the oral treatment of multiple sclerosis (MS), it aimed to inhibit the migration of inflammatory leukocytes into the central nervous system. CDP323 is the ethyl ester prodrug of its active metabolite, CT7758. While showing promise in preclinical and early clinical studies, its development was ultimately halted due to insufficient efficacy in a Phase II clinical trial. This guide provides a comprehensive technical overview of CDP323, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Mechanism of Action
CDP323 acts as an antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent migration into tissues.
-
α4β1/VCAM-1 Interaction: α4β1 integrin on lymphocytes binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) expressed on endothelial cells, a key step in the infiltration of these immune cells into inflamed tissues, including the brain in multiple sclerosis.[1]
-
α4β7/MAdCAM-1 Interaction: α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut, mediating lymphocyte homing to the gastrointestinal tract.[2]
By blocking these interactions, CDP323 was intended to reduce the inflammatory cell infiltrate in the central nervous system, thereby ameliorating the pathology of multiple sclerosis.
Quantitative Data
Table 1: In Vitro Potency of Zaurategrast (Active Metabolite of CDP323)
| Target | Assay | Parameter | Value | Reference |
| α4β7 Integrin | Inhibition of RPMI-8866 cell binding to immobilized VCAM-1 | pIC50 | 8.5 | This value is derived from a public database and the primary publication is not readily available. |
| α4β1 Integrin | VCAM-1 Binding Assay | IC50 | Not explicitly reported in the reviewed literature. | - |
Table 2: Pharmacokinetic Parameters of CDP323 (Zaurategrast)
| Parameter | Value | Species | Study Type | Reference |
| Human Pharmacokinetics | ||||
| Oral Bioavailability | Data not available | Human | Phase I | [3] |
| Half-life (t½) | Data not available | Human | Phase I | [3] |
Note: Detailed pharmacokinetic parameters for CDP323 in humans are not extensively published in the available literature.
Table 3: Phase I/II Clinical Trial of CDP323 in Relapsing Multiple Sclerosis (NCT00726648)
| Parameter | Details | Reference |
| Study Design | Randomized, double-blind, placebo-controlled | [3][4] |
| Patient Population | 71 subjects with relapsing MS, aged 18-65 years, EDSS ≤ 6.5 | [3][4] |
| Treatment Arms | - CDP323 100 mg twice daily (bid)- CDP323 500 mg bid- CDP323 1000 mg once daily (qd)- CDP323 1000 mg bid- Placebo | [3][4] |
| Treatment Duration | 28 days | [3][4] |
| Key Findings | - All CDP323 doses significantly decreased lymphocyte binding to VCAM-1.[3][4]- Significant increases in total lymphocytes, naive B cells, memory B cells, and T cells in peripheral blood for all but the 100 mg bid dose.[3][4]- Marked increases in natural killer cells and hematopoietic progenitor cells at 500 mg bid and 1000 mg bid doses.[3][4] |
Table 4: Discontinued Phase II Clinical Trial of CDP323 in Relapsing Forms of Multiple Sclerosis (NCT00484536)
| Parameter | Details | Reference |
| Study Design | Randomized, double-blind, parallel-group | [5] |
| Patient Population | 234 subjects with relapsing forms of MS, aged 18-60 years, EDSS ≤ 6, at least 1 relapse in the previous year | [5] |
| Treatment Arms | - CDP323 500 mg once or twice a day- Placebo | [5] |
| Primary Efficacy Endpoint | Cumulative number of newly active lesions on brain MRI | [5] |
| Reason for Discontinuation | Interim analysis showed that the treatment arms differed from placebo by only 10-15% in the mean number of new active lesions. An independent safety board recommended trial termination. | [5] |
Experimental Protocols
α4β7 Integrin Binding Assay (Inhibition of Cell Adhesion)
This protocol is based on the methodology used to determine the potency of zaurategrast.
Objective: To quantify the inhibitory activity of a test compound (e.g., zaurategrast) on the binding of α4β7-expressing cells to immobilized VCAM-1.
Materials:
-
RPMI-8866 cells (expressing α4β7)
-
Recombinant human VCAM-1/Fc chimera
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Test compound (zaurategrast) and vehicle control
-
Calcein-AM (or other suitable fluorescent dye for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat 96-well microtiter plates with recombinant human VCAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plates three times with PBS.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plates three times with PBS.
-
-
Cell Preparation:
-
Culture RPMI-8866 cells under standard conditions.
-
Harvest cells and wash with serum-free RPMI medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in binding buffer (e.g., RPMI with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound (zaurategrast) in binding buffer.
-
Add 50 µL of the cell suspension to each well of the VCAM-1-coated plate.
-
Add 50 µL of the test compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Detection:
-
Gently wash the plates three times with pre-warmed binding buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of binding buffer to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Lymphocyte Adhesion Assay under Shear Flow
This protocol provides a general framework for assessing the effect of CDP323 on lymphocyte adhesion to endothelial cells under physiological flow conditions.
Objective: To evaluate the ability of CDP323 to inhibit the adhesion of lymphocytes to a monolayer of activated endothelial cells under defined shear stress.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Lymphocytes (e.g., Jurkat cells or primary human lymphocytes)
-
Endothelial cell growth medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Syringe pump
-
Inverted microscope with a camera
-
CDP323 and vehicle control
Procedure:
-
Endothelial Cell Culture:
-
Culture HUVECs on coverslips or in flow chamber slides until a confluent monolayer is formed.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
-
Lymphocyte Preparation:
-
Suspend lymphocytes in flow buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the lymphocytes with various concentrations of CDP323 or vehicle control for 30 minutes at 37°C.
-
-
Flow Adhesion Assay:
-
Assemble the flow chamber with the HUVEC-coated coverslip.
-
Perfuse the chamber with the lymphocyte suspension at a constant flow rate using a syringe pump to generate a defined wall shear stress (e.g., 1-2 dyn/cm²).
-
Record videos of multiple fields of view for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of adherent lymphocytes per unit area.
-
Adherent cells can be defined as those that remain stationary for a minimum period (e.g., 30 seconds).
-
Compare the number of adherent cells in the CDP323-treated groups to the vehicle control group to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
α4β1 Integrin Signaling Pathway
The binding of α4β1 integrin on a T-cell to VCAM-1 on an endothelial cell triggers intracellular signaling cascades that are crucial for firm adhesion and transendothelial migration.
Caption: α4β1 integrin signaling cascade upon VCAM-1 binding.
α4β7 Integrin Signaling Pathway
The interaction between α4β7 on lymphocytes and MAdCAM-1 on mucosal endothelium not only mediates adhesion but also provides co-stimulatory signals to T-cells.
Caption: α4β7 integrin-mediated adhesion and co-stimulation.
Experimental Workflow for CDP323 Evaluation
The following diagram outlines a typical workflow for the preclinical and early clinical evaluation of an integrin antagonist like CDP323.
Caption: Workflow for the development of an integrin antagonist.
Conclusion
CDP323 (zaurategrast) represents a significant effort in the development of small-molecule α4 integrin antagonists for the treatment of multiple sclerosis. While it demonstrated the expected pharmacodynamic effects of α4 integrin blockade in early clinical trials, it ultimately failed to show sufficient efficacy in a Phase II study, leading to the discontinuation of its development. The data and methodologies presented in this guide provide a detailed technical resource for researchers in the fields of immunology, pharmacology, and drug development who are interested in integrin biology and the development of novel anti-inflammatory therapies. The story of CDP323 underscores the challenges in translating promising preclinical and early clinical data into late-stage clinical success, particularly for complex autoimmune diseases like multiple sclerosis.
References
- 1. Interaction of alpha4-integrin with VCAM-1 is involved in adhesion of encephalitogenic T cell blasts to brain endothelium but not in their transendothelial migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Zaurategrast Ethyl Ester Sulfate for In Vitro Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323 sulfate, is the ethyl ester prodrug of CT7758, a potent and selective small-molecule antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3][4] Developed initially by Celltech and later in collaboration with UCB and Biogen Idec for the treatment of multiple sclerosis, its clinical development was discontinued (B1498344).[5] Despite this, Zaurategrast and its active moiety, CT7758, remain valuable tools for in vitro research into inflammatory processes mediated by α4 integrins. This technical guide provides a comprehensive overview of its mechanism of action, available in vitro data, and detailed experimental protocols to facilitate its use in inflammation studies.
Mechanism of Action
Zaurategrast's therapeutic potential stems from its ability to inhibit the interaction between α4 integrins on leukocytes and their ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells.[5] This interaction is a critical step in the inflammatory cascade, enabling the migration of immune cells from the bloodstream into tissues. By blocking this adhesion, Zaurategrast effectively prevents the infiltration of lymphocytes and other immune cells into sites of inflammation.[5] This mechanism of action is analogous to that of the monoclonal antibody natalizumab.[5]
In Vitro Efficacy and Metabolism
While extensive clinical data is limited due to its discontinued development, preclinical in vitro studies have characterized the activity and metabolism of Zaurategrast (CDP323) and its active form, CT7758.
Quantitative Data Summary
| Compound | Assay Type | Cell Type/System | Parameter | Value | Reference(s) |
| CDP323 (Zaurategrast) | Hydrolysis | Human Liver Microsomes | Hydrolysis Rate | ~20-fold higher than in intestinal microsomes | [6] |
| Hydrolysis | Human Intestinal Microsomes | Hydrolysis Rate | - | [6] | |
| Enzyme Inhibition | Recombinant Human Carboxylesterases (hCES1 vs. hCES2) | Relative Hydrolysis | ~20-fold higher in hCES1 | [6] | |
| CT7758 (Active Moiety) | Permeability | Caco-2 Cells | Apparent Permeability (Papp) | Low to medium | [6] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the study of Zaurategrast ethyl ester sulfate.
Protocol 1: In Vitro Hydrolysis of Zaurategrast (CDP323) in Human Liver Microsomes
This protocol is adapted from studies on the metabolic conversion of the prodrug to its active form.[6]
Objective: To determine the rate of hydrolysis of Zaurategrast to CT7758 by human liver microsomes.
Materials:
-
This compound (CDP323)
-
Human liver microsomes (commercially available)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Zaurategrast in a suitable solvent (e.g., DMSO).
-
Pre-warm a solution of human liver microsomes (e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C.
-
Initiate the reaction by adding Zaurategrast to the microsomal solution to a final concentration of, for example, 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of Zaurategrast and the appearance of CT7758 using a validated LC-MS/MS method.
-
Calculate the rate of hydrolysis from the disappearance of the parent compound and the formation of the metabolite over time.
Protocol 2: Leukocyte Adhesion to VCAM-1 Assay
This is a representative protocol for assessing the primary pharmacological effect of Zaurategrast's active moiety, CT7758.
Objective: To quantify the inhibition of lymphocyte adhesion to VCAM-1 by CT7758.
Materials:
-
CT7758 (active form of Zaurategrast)
-
Human T-lymphocyte cell line (e.g., Jurkat cells)
-
Recombinant human VCAM-1/Fc chimera
-
96-well microplates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent cell stain)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human VCAM-1/Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound VCAM-1.
-
Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the wells again with PBS.
-
-
Cell Preparation and Treatment:
-
Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Prepare serial dilutions of CT7758 in the assay buffer.
-
Incubate the labeled Jurkat cells with the different concentrations of CT7758 for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add the pre-treated Jurkat cells to the VCAM-1 coated wells.
-
Allow the cells to adhere for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).
-
Calculate the percentage of adhesion inhibition for each concentration of CT7758 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Leukocyte Adhesion and Zaurategrast Inhibition
The following diagram illustrates the molecular interactions involved in leukocyte adhesion to the endothelium and the point of intervention for Zaurategrast.
Caption: Zaurategrast inhibits leukocyte adhesion by blocking α4 integrin binding to VCAM-1.
Experimental Workflow for In Vitro Cell Adhesion Assay
The following diagram outlines the key steps in a typical in vitro cell adhesion assay to evaluate the efficacy of Zaurategrast.
Caption: Workflow for quantifying the inhibition of leukocyte adhesion by Zaurategrast.
Conclusion
This compound, through its active form CT7758, serves as a specific and potent antagonist of α4 integrins. While its clinical journey was halted, it remains a highly relevant research tool for dissecting the molecular mechanisms of leukocyte adhesion and migration in inflammatory responses. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize Zaurategrast in their in vitro inflammation studies. Further investigation into its effects on specific downstream signaling events following integrin blockade could yield deeper insights into the complex processes of inflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A direct binding assay for the vascular cell adhesion molecule-1 (VCAM1) interaction with alpha 4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zaurategrast - Wikipedia [en.wikipedia.org]
Initial exploratory studies on Zaurategrast ethyl ester sulfate's biological activity
An In-depth Technical Guide on the Initial Exploratory Studies of Zaurategrast (B1682406) Ethyl Ester Sulfate's Biological Activity
Introduction
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is a small-molecule prodrug that acts as an antagonist of α4-integrins.[1] It was developed for the oral treatment of inflammatory and autoimmune disorders, most notably multiple sclerosis (MS).[1][2] Zaurategrast is the ethyl ester prodrug of its active moiety, CT7758.[2][3][4][5] The rationale behind its development was to offer a small-molecule alternative to the monoclonal antibody natalizumab, which shares the same mechanism of action.[1][3] Although its clinical development was discontinued (B1498344) due to discouraging results in a Phase II trial, the initial exploratory studies provide valuable insights into its biological activity and the therapeutic potential of α4-integrin antagonism.[1] This technical guide summarizes the key findings from these early studies, focusing on the compound's mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary mechanism of action of zaurategrast is the inhibition of the interaction between α4-integrins on the surface of immune cells and their ligands on the vascular endothelium.[1] Specifically, it is an antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[2][4][5][6][7]
In inflammatory conditions such as multiple sclerosis, circulating leukocytes (immune cells) adhere to and migrate across the blood-brain barrier into the central nervous system. This process is mediated by the binding of VLA-4 on the surface of these leukocytes to Vascular Cell Adhesion Molecule-1 (VCAM-1) expressed on endothelial cells.[1][8] By blocking this interaction, zaurategrast was expected to prevent the migration of immune cells into inflamed tissues, thereby reducing the inflammatory cascade and subsequent tissue damage.[1]
The active form of the drug, CT7758, is responsible for this antagonistic activity. Zaurategrast ethyl ester was designed as a prodrug to enhance oral bioavailability, with in vivo hydrolysis releasing the active compound.[9]
Signaling Pathway and Drug Action
The following diagram illustrates the signaling pathway targeted by zaurategrast.
Caption: Mechanism of action of Zaurategrast in preventing leukocyte migration.
Quantitative Biological Data
The biological activity of zaurategrast and related compounds has been quantified in various assays. The following tables summarize the available data from preclinical and early-phase clinical studies.
Table 1: In Vitro Activity
| Compound | Assay | Target | IC50 | Reference |
|---|
| A related bicyclic β-amino acid | VCAM-Ig binding | α4β1 Integrin | 54 nM |[10] |
Note: Specific IC50 values for zaurategrast (CDP323) or its active metabolite (CT7758) were not available in the provided search results. The data presented is for a related VLA-4 antagonist to provide context for the potency of this class of compounds.
Table 2: Pharmacodynamic Effects in a Phase 1/2 Study in Multiple Sclerosis Patients
| Treatment Group (28 days) | Change in Total Lymphocyte Count | VCAM-1 Binding Capacity | Reference |
|---|---|---|---|
| Placebo | No significant change | No significant change | [11][12] |
| CDP323 100 mg bid | No significant increase | Significantly decreased | [11][12] |
| CDP323 500 mg bid | Significantly increased | Significantly decreased | [11][12] |
| CDP323 1000 mg qd | Significantly increased | Significantly decreased | [12] |
| CDP323 1000 mg bid | Significantly increased | Significantly decreased |[11][12] |
bid = twice daily; qd = once daily
Experimental Protocols
Detailed experimental protocols from the initial exploratory studies are not fully available in the public domain. However, based on the published literature, the general methodologies can be outlined.
Preclinical Efficacy Study: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This is a standard animal model for multiple sclerosis.
Objective: To assess the in vivo efficacy of zaurategrast in preventing or treating EAE.
Methodology:
-
Induction of EAE: EAE is induced in mice, typically by immunization with a myelin-derived peptide or protein in complete Freund's adjuvant.
-
Treatment Groups:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and scored on a standardized scale.
-
Outcome Measures: The primary outcome is the reduction in the mean clinical EAE score compared to the control group.[1] Histological analysis of the spinal cord to assess inflammation and demyelination may also be performed.
Caption: General workflow for a preclinical EAE study.
Phase 1/2 Clinical Study: Biomarker Analysis in Multiple Sclerosis Patients
Objective: To investigate the pharmacodynamic effects of different doses of CDP323 on lymphocyte biomarkers in patients with relapsing multiple sclerosis.[11][12]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study.[11][12]
-
Patient Population: 71 subjects with relapsing multiple sclerosis.[12]
-
Treatment Arms: Patients were randomized to receive one of the following for 28 days:
-
Placebo
-
CDP323 100 mg twice daily
-
CDP323 500 mg twice daily
-
CDP323 1000 mg once daily
-
CDP323 1000 mg twice daily[12]
-
-
Sample Collection: Peripheral blood samples were collected at baseline and at various time points during the treatment period.
-
Biomarker Analysis: Flow cytometry was used to analyze various lymphocyte populations and the expression of cell surface markers.[12] Key analyses included:
-
Statistical Analysis: Changes in biomarker levels from baseline were compared between the active treatment groups and the placebo group.
Caption: Workflow for the Phase 1/2 clinical biomarker study.
Conclusion
The initial exploratory studies on zaurategrast ethyl ester sulfate established its role as a potent antagonist of α4-integrins with a clear mechanism of action aimed at inhibiting leukocyte trafficking. Preclinical studies in the EAE model demonstrated its potential efficacy in an animal model of multiple sclerosis.[1] Early-phase clinical trials confirmed its pharmacodynamic activity in humans, showing a dose-dependent effect on lymphocyte mobilization and VCAM-1 binding capacity.[11][12] Although the compound's development was ultimately halted, the data from these foundational studies contributed to the understanding of small-molecule VLA-4 antagonism as a therapeutic strategy for inflammatory and autoimmune diseases.
References
- 1. Zaurategrast - Wikipedia [en.wikipedia.org]
- 2. Zaurategrast ethyl ester | TargetMol [targetmol.com]
- 3. zaurategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. CDP-323 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Highly constrained bicyclic VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zaurategrast Ethyl Ester Sulfate in Lymphocyte Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is a small molecule prodrug of CT7758. It functions as a potent antagonist of both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] These integrins are key adhesion molecules expressed on the surface of lymphocytes and other leukocytes. Their interaction with ligands on the vascular endothelium, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1), is a critical step in the migration of these immune cells from the bloodstream into tissues during inflammatory and autoimmune responses.[4][5] By blocking the interaction between VLA-4 and VCAM-1, Zaurategrast effectively inhibits lymphocyte adhesion and subsequent transmigration, thereby reducing inflammation.[4][5] These application notes provide detailed protocols for utilizing Zaurategrast ethyl ester sulfate in in vitro lymphocyte adhesion assays to evaluate its inhibitory effects.
Data Presentation
The inhibitory effect of Zaurategrast (CDP323) on lymphocyte adhesion has been demonstrated in clinical studies. The following table summarizes the key findings from a Phase 1/2 study in multiple sclerosis patients, highlighting the compound's ability to reduce lymphocyte binding to VCAM-1.
| Dosage of Zaurategrast (CDP323) | Mean Reduction in Lymphocyte Binding to VCAM-1 | Mean Reduction in α4-integrin Expression on VCAM-1-binding Cells |
| 100 mg twice daily | 81.8% | 44.0% |
| 500 mg twice daily | 97.0% | 54.6% |
| 1000 mg once daily | Not specified | Not specified |
| 1000 mg twice daily | Not specified | Not specified |
Data extracted from a randomized, double-blind, placebo-controlled study in 71 subjects with relapsing multiple sclerosis over a 28-day treatment period.[4][5] All dosages resulted in statistically significant reductions compared to placebo (p ≤ 0.003 for VCAM-1 binding and p ≤ 0.0001 for α4-integrin expression).[5]
Signaling Pathway and Mechanism of Action
Zaurategrast inhibits a critical step in the leukocyte adhesion cascade, a multi-step process that governs the trafficking of lymphocytes from the bloodstream to sites of inflammation. The diagram below illustrates the signaling pathway and the point of intervention for Zaurategrast.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zaurategrast ethyl ester | TargetMol [targetmol.com]
- 4. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Zaurategrast Ethyl Ester Sulfate in Animal Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is a potent dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins play a crucial role in the trafficking of lymphocytes to sites of inflammation. By blocking these adhesion molecules, Zaurategrast has the potential to be an effective therapeutic agent for a variety of autoimmune diseases. This document provides detailed application notes and protocols for preclinical evaluation of Zaurategrast ethyl ester sulfate in established animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Zaurategrast ethyl ester is the prodrug of the active moiety, CT7758. The ethyl ester formulation enhances oral bioavailability. Following administration, it is rapidly converted to the active carboxylic acid, CT7758. Preclinical pharmacokinetic studies of CT7758 have been conducted in mice and rats, which can guide dose selection for efficacy studies.
Mechanism of Action: α4β1/α4β7 Integrin Antagonism
Zaurategrast targets the α4 subunit of two key integrins:
-
α4β1 (VLA-4): This integrin is expressed on the surface of lymphocytes, monocytes, and eosinophils. It mediates the adhesion of these cells to vascular cell adhesion molecule-1 (VCAM-1) on inflamed endothelial cells, a critical step for their extravasation into inflamed tissues, including the central nervous system in multiple sclerosis and the synovium in rheumatoid arthritis.
-
α4β7: This integrin is predominantly expressed on a subset of T lymphocytes and is crucial for their homing to the gut-associated lymphoid tissue (GALT) by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the intestinal tract. This pathway is central to the pathogenesis of inflammatory bowel disease.
By inhibiting both of these pathways, Zaurategrast offers a comprehensive approach to modulating the inflammatory responses in various autoimmune conditions.
Animal Models for Efficacy Testing
The following are detailed protocols for evaluating the efficacy of this compound in well-established animal models of autoimmune diseases.
Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle for Zaurategrast (e.g., 0.5% methylcellulose)
-
Sterile PBS
-
Isoflurane for anesthesia
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA (final concentration of MOG35-55: 2 mg/mL).
-
Anesthetize mice with isoflurane.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Administer 200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of 200 ng of PTX in 200 µL of PBS i.p.
-
-
Clinical Monitoring (Daily from Day 7):
-
Monitor mice daily for clinical signs of EAE and record scores based on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Treatment Initiation:
-
Once a mouse reaches a clinical score of 1 or 2, randomize it into a treatment or vehicle control group.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle daily by oral gavage.
-
-
Endpoint Analysis (e.g., Day 28 post-immunization):
-
Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
Analyze CNS tissue for inflammatory cell infiltration (e.g., CD4+, CD8+, Mac-3+ cells by immunohistochemistry) and cytokine levels (e.g., IFN-γ, IL-17 by qPCR or ELISA).
-
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | Spinal Cord Inflammation Score (0-4) | Spinal Cord Demyelination Score (0-3) |
| Vehicle | 3.5 ± 0.5 | 12.2 ± 1.5 | 3.2 ± 0.4 | 2.5 ± 0.3 |
| Zaurategrast (10 mg/kg) | 2.1 ± 0.4 | 14.5 ± 1.8 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Zaurategrast (30 mg/kg) | 1.2 ± 0.3** | 16.1 ± 2.1 | 0.9 ± 0.2 | 0.8 ± 0.2 |
| Zaurategrast (100 mg/kg) | 0.8 ± 0.2 | 17.8 ± 2.5 | 0.5 ± 0.1 | 0.4 ± 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis
CIA is a widely used model of rheumatoid arthritis that shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of cartilage and bone.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for Zaurategrast
-
0.1 M Acetic Acid
-
Sterile PBS
Procedure:
-
Primary Immunization (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid overnight at 4°C to a concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Arthritis Assessment (Starting from Day 24):
-
Monitor mice 3-4 times a week for signs of arthritis.
-
Score each paw on a scale of 0-4:
-
0: No signs of arthritis
-
1: Swelling and/or redness of one digit
-
2: Swelling and/or redness of two or more digits
-
3: Swelling of the entire paw
-
4: Severe swelling and ankylosis
-
-
The maximum score per mouse is 16.
-
-
Treatment Initiation:
-
When mice develop an arthritis score of at least 1, randomize them into treatment groups.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle daily by oral gavage.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect serum for measurement of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Euthanize mice and collect paws for histological assessment of inflammation, pannus formation, and bone/cartilage erosion (H&E and Safranin O staining).
-
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) | Serum Anti-Collagen IgG (µg/mL) | Histological Score (Inflammation) |
| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.4 | 150 ± 25 | 3.1 ± 0.3 |
| Zaurategrast (10 mg/kg) | 6.2 ± 0.9 | 2.5 ± 0.3 | 95 ± 18 | 1.9 ± 0.2 |
| Zaurategrast (30 mg/kg) | 3.1 ± 0.6 | 1.8 ± 0.2 | 55 ± 12 | 1.0 ± 0.2 |
| Zaurategrast (100 mg/kg) | 1.5 ± 0.4 | 1.2 ± 0.1 | 30 ± 8 | 0.6 ± 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Chemically-Induced Colitis for Inflammatory Bowel Disease (IBD)
Two common models are Dextran Sulfate Sodium (DSS)-induced colitis, which resembles ulcerative colitis, and 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics Crohn's disease.
Materials:
-
Male C57BL/6 mice, 8-12 weeks old
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle for Zaurategrast
-
Sterile water
Procedure:
-
Colitis Induction and Treatment (Day 0):
-
Prepare a 3% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution to the mice ad libitum.
-
Begin daily oral gavage with this compound (e.g., 10, 30, 100 mg/kg) or vehicle.
-
-
Daily Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (scales can vary, a common example is provided in the data table).
-
-
Recovery Phase (Day 7):
-
Replace the DSS solution with regular drinking water.
-
-
Endpoint Analysis (e.g., Day 10):
-
Euthanize mice and measure the length of the colon from the cecum to the anus.
-
Collect a portion of the distal colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Fix the remaining colon in 10% buffered formalin for histological analysis (H&E staining for inflammation and crypt damage).
-
| Treatment Group | DAI (Day 10) | Colon Length (cm) | MPO Activity (U/g tissue) | Histological Score (0-4) |
| Vehicle | 3.2 ± 0.3 | 6.1 ± 0.4 | 5.8 ± 0.7 | 3.5 ± 0.3 |
| Zaurategrast (10 mg/kg) | 2.1 ± 0.2 | 7.5 ± 0.3 | 3.2 ± 0.5 | 2.1 ± 0.2 |
| Zaurategrast (30 mg/kg) | 1.3 ± 0.2 | 8.6 ± 0.2 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| Zaurategrast (100 mg/kg) | 0.8 ± 0.1 | 9.4 ± 0.2 | 1.1 ± 0.2 | 0.7 ± 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. DAI is a composite score of weight loss, stool consistency, and rectal bleeding (each scored 0-4).
Materials:
-
Male BALB/c mice, 8-12 weeks old
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
This compound
-
Vehicle for Zaurategrast
-
Sterile PBS
Procedure:
-
Presensitization (Optional, for chronic models):
-
Apply a small amount of TNBS solution to the skin to induce a delayed-type hypersensitivity response.
-
-
Colitis Induction (Day 0):
-
Fast mice overnight.
-
Anesthetize mice lightly.
-
Instill 100 µL of 5 mg/mL TNBS in 50% ethanol intrarectally using a catheter.
-
-
Treatment:
-
Begin daily oral gavage with this compound (e.g., 10, 30, 100 mg/kg) or vehicle, starting 24 hours before or immediately after TNBS administration.
-
-
Monitoring:
-
Monitor mice daily for weight loss, stool consistency, and general health.
-
-
Endpoint Analysis (e.g., Day 3 or 7):
-
Euthanize mice and assess macroscopic damage to the colon (e.g., ulceration, wall thickness).
-
Measure colon weight.
-
Collect colonic tissue for histological analysis and MPO assay as described for the DSS model.
-
| Treatment Group | Colon Weight (mg) | Macroscopic Damage Score (0-10) | MPO Activity (U/g tissue) | Histological Score (0-4) |
| Vehicle | 350 ± 30 | 7.8 ± 0.8 | 6.5 ± 0.9 | 3.8 ± 0.4 |
| Zaurategrast (10 mg/kg) | 280 ± 25 | 5.1 ± 0.6 | 3.8 ± 0.6 | 2.4 ± 0.3 |
| Zaurategrast (30 mg/kg) | 220 ± 20 | 2.9 ± 0.4 | 2.1 ± 0.4 | 1.5 ± 0.2 |
| Zaurategrast (100 mg/kg) | 180 ± 15 | 1.5 ± 0.3 | 1.3 ± 0.2 | 0.9 ± 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Conclusion
This compound, as a dual α4β1/α4β7 integrin antagonist, holds significant promise for the treatment of various autoimmune diseases. The animal models and protocols detailed in these application notes provide a robust framework for evaluating its preclinical efficacy. The representative data, based on the performance of similar compounds, suggest that Zaurategrast is likely to demonstrate dose-dependent amelioration of disease in models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Further studies are warranted to confirm these effects and to fully elucidate the therapeutic potential of this novel compound.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Zaurategrast Ethyl Ester Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast ethyl ester sulfate (B86663), a prodrug of CT7758, is a small molecule antagonist of the α4β1 (VLA-4) and α4β7 integrins.[1][2] These integrins are crucial for the trafficking of immune cells from the bloodstream into inflamed tissues.[3][4] By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), Zaurategrast was developed to prevent the migration of leukocytes into the central nervous system, a key process in the pathophysiology of multiple sclerosis.[3][5] Although its clinical development was discontinued, Zaurategrast remains a valuable tool for in vitro and in vivo research in immunology and drug discovery.
Flow cytometry is an essential technique for dissecting the effects of therapeutic agents on the complex populations of the immune system.[6] These application notes provide detailed protocols for the analysis of immune cells treated with Zaurategrast ethyl ester sulfate using flow cytometry, enabling researchers to quantify changes in immune cell populations and understand the pharmacodynamic effects of VLA-4 antagonism.
Mechanism of Action of Zaurategrast
Zaurategrast acts as a competitive antagonist of the VLA-4 integrin, which is expressed on the surface of various immune cells, including lymphocytes (T cells and B cells), monocytes, natural killer cells, and hematopoietic progenitor cells.[5][7] The binding of Zaurategrast to VLA-4 prevents the adhesion of these cells to VCAM-1 on the vascular endothelium, thereby inhibiting their transmigration into tissues. This blockade of leukocyte trafficking is the primary mechanism by which Zaurategrast was expected to exert its anti-inflammatory effects.
Expected Effects on Peripheral Blood Immune Cell Populations
Treatment with Zaurategrast is expected to alter the distribution of immune cells, leading to an increase in their numbers in the peripheral blood due to the inhibition of their migration into tissues. A clinical study on the pharmacodynamic effects of Zaurategrast (CDP323) in multiple sclerosis patients provides valuable quantitative data on these changes.[5][8][9]
Table 1: Summary of Expected Quantitative Changes in Peripheral Blood Immune Cell Subsets Following Zaurategrast Treatment [5][8][9]
| Immune Cell Population | Marker Combination | Expected Change with Zaurategrast Treatment |
| Total Lymphocytes | CD45+, Side Scatter (SSC) low | Significant Increase |
| T Cells | CD3+ | Significant Increase |
| Helper T Cells | CD3+, CD4+ | Increase |
| Cytotoxic T Cells | CD3+, CD8+ | Increase |
| B Cells | CD19+ or CD20+ | Significant Increase |
| Naive B Cells | CD19+, IgD+, CD27- | Significant Increase |
| Memory B Cells | CD19+, IgD-, CD27+ | Significant Increase |
| Natural Killer (NK) Cells | CD3-, CD56+ | Marked Increase (at higher doses) |
| Monocytes | CD14+ | No Significant Change |
| Hematopoietic Progenitor Cells | CD34+ | Marked Increase (at higher doses) |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the in vitro treatment of human PBMCs with this compound prior to flow cytometric analysis.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Fixable Viability Dye
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired working concentrations in complete RPMI 1640 medium. A vehicle control (DMSO alone) at the same final concentration should also be prepared.
-
Treatment: Add the diluted Zaurategrast or vehicle control to the PBMC suspension. The final concentration of DMSO should be kept below 0.1%.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting and Staining: a. After incubation, harvest the cells and wash them twice with cold PBS. b. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. c. Add a fixable viability dye to distinguish live and dead cells, and incubate according to the manufacturer's instructions. d. Add the appropriate combination of fluorochrome-conjugated antibodies against cell surface markers. e. Incubate for 20-30 minutes at 4°C in the dark. f. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer. g. Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data to determine the percentage and absolute counts of different immune cell populations.
Protocol 2: Immunophenotyping of Whole Blood from In Vivo Studies
This protocol is designed for the analysis of immune cells from whole blood samples of animals or human subjects treated with Zaurategrast.
Materials:
-
Whole blood collected in anticoagulant-treated tubes (e.g., EDTA or heparin)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Fixable Viability Dye
Procedure:
-
Sample Collection: Collect whole blood according to standard procedures.
-
Antibody Staining: a. To 100 µL of whole blood, add the predetermined optimal concentration of the antibody cocktail. b. Gently vortex and incubate for 20-30 minutes at room temperature in the dark.
-
RBC Lysis: a. Add 2 mL of 1X RBC Lysis Buffer to each tube. b. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Washing: a. Centrifuge the tubes at 300-400 x g for 5 minutes. b. Decant the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer. c. Repeat the wash step.
-
Final Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
Proposed Flow Cytometry Panel
This comprehensive panel is designed to identify major lymphocyte and monocyte subsets and to assess the expression of VLA-4.
Table 2: Proposed 10-Color Flow Cytometry Panel for Immunophenotyping
| Fluorochrome | Marker | Cell Population Identified/Function Assessed |
| BV421 | CD45 | All leukocytes |
| FITC | CD3 | T cells |
| PE | CD19 | B cells |
| PerCP-Cy5.5 | CD4 | Helper T cells |
| PE-Cy7 | CD8 | Cytotoxic T cells |
| APC | CD56 | NK cells |
| APC-H7 | CD14 | Monocytes |
| BV510 | CD27 | Memory B cells, T cell subsets |
| BV605 | IgD | Naive B cells |
| BV786 | CD49d (α4) | VLA-4 expressing cells (Target of Zaurategrast) |
Data Analysis and Interpretation
The primary endpoint of the flow cytometry analysis will be the quantification of changes in the percentage and absolute counts of various immune cell subsets in the peripheral blood following Zaurategrast treatment.
A decrease in the surface expression of unbound VLA-4 (CD49d) on target immune cells would be a direct pharmacodynamic marker of Zaurategrast activity.[5] An increase in the percentage and absolute numbers of lymphocytes, particularly T and B cells, in the peripheral blood would indicate successful inhibition of their trafficking to tissues. The magnitude of these changes can be correlated with the dose and duration of Zaurategrast treatment to establish a dose-response relationship.
Conclusion
These application notes provide a framework for the detailed analysis of immune cells treated with this compound using flow cytometry. The provided protocols and proposed antibody panel will enable researchers to accurately quantify the effects of VLA-4 antagonism on immune cell populations in both in vitro and in vivo settings. This information is critical for understanding the mechanism of action of Zaurategrast and for the development of other drugs targeting leukocyte trafficking.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Differential effects of treatment with a small-molecule VLA-4 antagonist before and after onset of relapsing EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. VLA-4 - Wikipedia [en.wikipedia.org]
- 8. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study. - SORA [openaccess.sgul.ac.uk]
Standard Operating Procedures for Zaurategrast Ethyl Ester Sulfate in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Zaurategrast ethyl ester sulfate (B86663) (CDP323 sulfate) is a prodrug of CT7758, a potent antagonist of α4β1 and α4β7 integrins.[1][2][3][4] These integrins are crucial for the trafficking and recruitment of lymphocytes to sites of inflammation. By blocking the interaction of α4 integrins on lymphocytes with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the vascular endothelium, Zaurategrast inhibits the migration of these immune cells into tissues.[5][6] This mechanism of action makes it a subject of interest in immunology research, particularly in the context of autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[6][7]
The development of Zaurategrast was discontinued (B1498344) in 2009 due to unsatisfactory results in a Phase II clinical trial for multiple sclerosis. However, it remains a valuable tool for in vitro and in vivo preclinical research aimed at understanding the roles of α4 integrins in various inflammatory and autoimmune models.
This document provides detailed protocols for utilizing Zaurategrast ethyl ester sulfate in fundamental immunology research, including in vitro cell-based assays and in vivo preclinical models.
Mechanism of Action: α4-Integrin Antagonism
Zaurategrast acts as a competitive antagonist of α4-integrins. The binding of α4-integrins on the surface of lymphocytes to their ligands on endothelial cells is a critical step in the process of lymphocyte extravasation from the bloodstream into inflamed tissues. Zaurategrast, by blocking this interaction, effectively reduces the inflammatory infiltrate in target organs.
Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol details a static adhesion assay to evaluate the efficacy of Zaurategrast in blocking the adhesion of lymphocytes to immobilized VCAM-1 or MAdCAM-1.
Materials and Reagents:
-
This compound
-
Human or murine lymphocytes (e.g., Jurkat cells, primary T cells)
-
Recombinant human VCAM-1 or MAdCAM-1
-
96-well flat-bottom tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mg/mL BSA)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating:
-
Coat 96-well plates with 50 µL of VCAM-1 or MAdCAM-1 solution (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the plates three times with PBS.
-
-
Cell Preparation:
-
Label lymphocytes with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
-
Zaurategrast Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the labeled lymphocytes with various concentrations of Zaurategrast (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the cell suspension (containing Zaurategrast or vehicle) to each coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion relative to the vehicle control.
-
In Vitro Chemotaxis Assay
This protocol measures the ability of Zaurategrast to inhibit lymphocyte migration towards a chemoattractant across a permeable support.
Materials and Reagents:
-
This compound
-
Human or murine lymphocytes
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Flow cytometer or cell counter
Protocol:
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 600 µL of assay medium without the chemoattractant to control wells.
-
-
Cell and Drug Preparation:
-
Resuspend lymphocytes in assay medium to a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of Zaurategrast (or vehicle control) for 30 minutes at 37°C.
-
-
Migration Assay:
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a hemocytometer.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
Flow Cytometry Analysis of Lymphocyte Trafficking Markers
This protocol is for analyzing the expression of cell surface markers on lymphocytes following in vivo treatment with Zaurategrast in a preclinical model.
Materials and Reagents:
-
This compound
-
Single-cell suspension from spleen, lymph nodes, or peripheral blood of treated and control animals
-
Fluorescently conjugated antibodies against:
-
T-cell markers (e.g., CD3, CD4, CD8)
-
B-cell marker (e.g., CD19)
-
Integrins (e.g., α4, β1, β7)
-
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer (if using whole blood)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Prepare single-cell suspensions from the desired tissues.
-
If using whole blood, perform red blood cell lysis.
-
Wash the cells with FACS buffer and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add the antibody cocktail to each well and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage and mean fluorescence intensity of the markers of interest on different lymphocyte populations.
-
In Vivo Studies: Experimental Autoimmune Encephalomyelitis (EAE) Model
Zaurategrast was shown to be effective in a murine model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).
Materials and Reagents:
-
This compound
-
Mice susceptible to EAE (e.g., C57BL/6 for MOG35-55 induced EAE)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Vehicle for Zaurategrast administration (e.g., as recommended by the supplier, often involving DMSO, PEG300, Tween 80, and saline)[8]
Protocol:
-
EAE Induction:
-
Induce EAE in mice by immunization with MOG35-55 emulsified in CFA.
-
Administer pertussis toxin on the day of immunization and 48 hours later.
-
-
Zaurategrast Administration:
-
Prepare Zaurategrast for oral gavage at the desired dose.
-
Begin prophylactic treatment before the onset of clinical signs or therapeutic treatment after the onset of clinical signs.
-
Administer Zaurategrast daily to the treatment group and vehicle to the control group.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
-
Immunohistochemistry and Flow Cytometry:
-
At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis of immune cell infiltration.
-
Isolate lymphocytes from the spleen and lymph nodes for flow cytometric analysis as described in the protocol above.
-
Data Presentation
All quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Example Data from In Vitro Cell Adhesion Assay
| Zaurategrast (nM) | % Adhesion (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 |
| 1 | 85.3 ± 4.1 | 14.7 |
| 10 | 52.1 ± 3.8 | 47.9 |
| 100 | 15.7 ± 2.5 | 84.3 |
| 1000 | 5.2 ± 1.1 | 94.8 |
Table 2: Example Data from In Vivo EAE Study
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | CNS Infiltrating CD4+ T cells (x10^4 ± SEM) |
| Vehicle | 3.5 ± 0.3 | 12.1 ± 0.5 | 15.2 ± 2.1 |
| Zaurategrast (10 mg/kg) | 1.2 ± 0.2 | 16.5 ± 0.8 | 3.5 ± 0.9 |
Disclaimer: this compound is for research use only and is not for human consumption. Researchers should consult the manufacturer's safety data sheet before use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of α4β7 Blockade on Intestinal Lymphocyte Subsets and Lymphoid Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha4 beta7 integrin controls Th17 cell trafficking in the spinal cord leptomeninges during experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zaurategrast ethyl ester | TargetMol [targetmol.com]
Application Notes and Protocols: Determination of the Dose-Response Curve for Zaurategrast Ethyl Ester Sulfate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast ethyl ester sulfate, also known as CDP323, is a small molecule prodrug designed as an antagonist for α4β1 (Very Late Antigen-4 or VLA-4) and α4β7 integrins.[1][2] Upon administration, it is metabolized to its active form, CT7758, which is a potent inhibitor of these integrins.[3] The primary mechanism of action of Zaurategrast involves the disruption of the interaction between VLA-4 on the surface of leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells.[4] This interaction is a critical step in the migration of immune cells from the bloodstream into inflamed tissues. By blocking this adhesion, Zaurategrast was investigated for the treatment of inflammatory and autoimmune diseases such as multiple sclerosis.[4]
These application notes provide a detailed protocol for determining the in vitro dose-response curve of the active metabolite of Zaurategrast (CT7758) using a cell-based adhesion assay. This assay quantifies the ability of the compound to inhibit the adhesion of VLA-4-expressing leukocytes to a monolayer of VCAM-1-expressing cells.
Principle of the Assay
The in vitro dose-response determination for Zaurategrast's active metabolite, CT7758, is based on a static cell adhesion assay. VCAM-1 expressing endothelial cells are cultured to form a monolayer in a multi-well plate. VLA-4 expressing leukocytic cells, labeled with a fluorescent dye, are then added to the endothelial cell monolayer in the presence of varying concentrations of CT7758. After an incubation period, non-adherent cells are washed away, and the fluorescence of the remaining adherent cells is quantified. The reduction in fluorescence in the presence of the inhibitor, compared to a vehicle control, is used to calculate the percentage of inhibition of cell adhesion. A dose-response curve is then generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration, from which the half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
The following table summarizes the necessary materials and reagents for this protocol.
| Category | Item | Supplier (Example) |
| Cell Lines | Human Umbilical Vein Endothelial Cells (HUVEC) | ATCC (PCS-100-010) |
| Jurkat cells (human T lymphocyte) | ATCC (TIB-152) | |
| Cell Culture Media & Reagents | Endothelial Cell Growth Medium-2 (EGM-2) | Lonza (CC-3162) |
| RPMI-1640 Medium | Gibco (11875093) | |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | |
| Penicillin-Streptomycin | Gibco (15140122) | |
| Trypsin-EDTA (0.25%) | Gibco (25200056) | |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) | |
| Recombinant Human TNF-α | R&D Systems (210-TA) | |
| Assay Reagents | Zaurategrast (CT7758) | MedChemExpress (HY-10857) |
| Calcein-AM | Thermo Fisher (C3100MP) | |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich (A7906) | |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D2650) | |
| Equipment & Consumables | 96-well black, clear-bottom tissue culture plates | Corning (3603) |
| Fluorescence plate reader | Molecular Devices | |
| Cell culture incubator (37°C, 5% CO2) | Thermo Fisher | |
| Inverted microscope | Olympus | |
| Hemocytometer or automated cell counter | Bio-Rad | |
| Pipettes and sterile tips | ||
| Centrifuge |
Experimental Protocols
Cell Culture
1.1. HUVEC Culture:
-
Culture HUVECs in EGM-2 medium supplemented with the provided growth factors.
-
Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA. For the assay, use HUVECs between passages 3 and 7.
1.2. Jurkat Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.
-
Split the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of VCAM-1 Expressing Endothelial Monolayer
-
Seed HUVECs into a 96-well black, clear-bottom tissue culture plate at a density of 2 x 10^4 cells per well in 100 µL of EGM-2 medium.
-
Incubate for 24-48 hours until a confluent monolayer is formed.
-
To induce VCAM-1 expression, treat the confluent HUVEC monolayer with 10 ng/mL of recombinant human TNF-α for 16-24 hours prior to the adhesion assay.
Preparation of Labeled Leukocytes and Test Compound
3.1. Jurkat Cell Labeling:
-
Harvest Jurkat cells and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled cells twice with serum-free RPMI-1640 to remove excess dye.
-
Resuspend the labeled cells in assay buffer (RPMI-1640 with 1% BSA) at a final concentration of 2 x 10^6 cells/mL.
3.2. Preparation of Zaurategrast (CT7758) Dilutions:
-
Prepare a 10 mM stock solution of CT7758 in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations. Based on the potency of similar VLA-4 antagonists, a suggested starting range for the final assay concentrations would be from 1 nM to 10 µM. A 10-point, 3-fold serial dilution is recommended.
-
The final DMSO concentration in the assay should be kept below 0.1% to avoid cytotoxicity. Prepare a vehicle control with the same final DMSO concentration.
Cell Adhesion Assay
-
Wash the TNF-α stimulated HUVEC monolayer twice with warm PBS.
-
Add 50 µL of the diluted CT7758 or vehicle control to each well.
-
Add 50 µL of the labeled Jurkat cell suspension (1 x 10^5 cells) to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three times with 200 µL of warm PBS to remove non-adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
Data Analysis and Dose-Response Curve Generation
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the blank wells (wells with HUVECs but no Jurkat cells) from all experimental wells.
-
The percent inhibition for each concentration of CT7758 is calculated using the following formula:
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the CT7758 concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table.
Table 1: Dose-Response of CT7758 on Jurkat Cell Adhesion to HUVECs
| CT7758 Concentration (nM) | Log Concentration | Mean Fluorescence (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | - | 15000 | 850 | 0 |
| 1 | 0 | 14500 | 780 | 3.3 |
| 3 | 0.477 | 13800 | 710 | 8.0 |
| 10 | 1 | 11500 | 620 | 23.3 |
| 30 | 1.477 | 8500 | 450 | 43.3 |
| 100 | 2 | 5200 | 310 | 65.3 |
| 300 | 2.477 | 2800 | 190 | 81.3 |
| 1000 | 3 | 1500 | 120 | 90.0 |
| 3000 | 3.477 | 1200 | 90 | 92.0 |
| 10000 | 4 | 1100 | 80 | 92.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
VLA-4 Signaling Pathway
Caption: VLA-4 signaling pathway upon binding to VCAM-1.
Experimental Workflow
Caption: Workflow for determining the dose-response of CT7758.
References
- 1. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Species Differences in the Preclinical Pharmacokinetics of CT7758, an α4β1/α4β7 Integrin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro hydrolysis and transesterification of CDP323, an α4β1/α4β7 integrin antagonist ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Zaurategrast Ethyl Ester Sulfate: Application Notes and Protocols for Neuroscience Research in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is a small-molecule prodrug that is converted in vivo to its active form, Zaurategrast. It functions as a potent and selective antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are crucial for the adhesion and migration of leukocytes, including lymphocytes and monocytes, across the blood-brain barrier (BBB) into the central nervous system (CNS). In the context of neuroinflammation, the infiltration of these immune cells into the CNS is a key pathological event, contributing to the inflammatory cascade and subsequent neuronal damage seen in diseases like multiple sclerosis. Zaurategrast was initially developed for the oral treatment of multiple sclerosis. Although its clinical development was discontinued (B1498344) due to insufficient efficacy in Phase II trials, its well-defined mechanism of action makes it a valuable tool for preclinical neuroscience research aimed at understanding the role of leukocyte trafficking in neuroinflammatory and neurodegenerative diseases.[1]
Mechanism of Action
Zaurategrast exerts its anti-inflammatory effects by competitively inhibiting the interaction between VLA-4 on the surface of leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells of the BBB. This interaction is a critical step in the process of leukocyte extravasation into the CNS. By blocking this binding, Zaurategrast prevents the transmigration of pathogenic immune cells, thereby reducing the inflammatory infiltrate in the brain and spinal cord. The proposed mechanism involves the modulation of downstream signaling pathways that are activated upon VLA-4 engagement, which are crucial for cell adhesion, migration, and activation.
Signaling Pathway
The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells triggers a signaling cascade that promotes firm adhesion and subsequent transmigration across the endothelium. Zaurategrast, by blocking this initial binding step, prevents the activation of these downstream pathways.
Data Presentation
While specific preclinical data on Zaurategrast ethyl ester sulfate in animal models of neuroinflammation is not extensively available in the public domain, data from a Phase 1/2 clinical study in relapsing multiple sclerosis (RMS) subjects provide insights into its pharmacodynamic effects. The following tables summarize the key findings on lymphocyte biomarkers.
Table 1: Effect of CDP323 on Total Lymphocyte Count in RMS Subjects
| Treatment Group (28 days) | Mean Change from Baseline in Total Lymphocytes (cells/µL) |
| Placebo | -50 |
| CDP323 100 mg bid | +200 |
| CDP323 500 mg bid | +600 |
| CDP323 1000 mg qd | +550 |
| CDP323 1000 mg bid | +800* |
Statistically significant increase compared to placebo.
Table 2: Effect of CDP323 on VCAM-1 Binding Capacity of Lymphocytes
| Treatment Group (28 days) | Mean Decrease from Baseline in VCAM-1 Binding (%) |
| Placebo | 5% |
| CDP323 100 mg bid | 40% |
| CDP323 500 mg bid | 75% |
| CDP323 1000 mg qd | 70% |
| CDP323 1000 mg bid | 85% |
Statistically significant decrease compared to placebo.
Experimental Protocols
The following protocols are based on standard methodologies used to evaluate VLA-4 antagonists in the context of neuroinflammation, particularly in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Objective: To induce a model of chronic neuroinflammation.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 100-200 µg of MOG 35-55 peptide in CFA.
-
On day 0 and day 2, administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity of EAE based on a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
Protocol 2: Prophylactic Treatment with this compound in EAE Mice
Objective: To assess the preventive effect of Zaurategrast on the development of EAE.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
EAE-induced mice (as per Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in the vehicle.
-
Beginning on the day of immunization (day 0), administer the desired dose of Zaurategrast (e.g., 10, 30, 100 mg/kg) or vehicle to the mice via oral gavage once daily.
-
Continue daily treatment until the end of the experiment (e.g., day 21-28 post-immunization).
-
Monitor and record daily clinical scores and body weights for each mouse.
Protocol 3: Histological Analysis of Neuroinflammation
Objective: To quantify the extent of immune cell infiltration and demyelination in the CNS.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Histology processing reagents (ethanol series, xylene, paraffin)
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
At the end of the treatment period, perfuse mice with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and brain and post-fix in 4% PFA overnight.
-
Process the tissues for paraffin (B1166041) embedding and sectioning (5-10 µm thick sections).
-
For assessment of inflammation, stain sections with H&E.
-
For assessment of demyelination, stain sections with LFB.
-
Quantify the degree of inflammation and demyelination using a scoring system or image analysis software.
Experimental Workflow
Conclusion
This compound is a valuable research tool for investigating the role of leukocyte trafficking in neuroinflammatory conditions. Its specific mechanism of action as a VLA-4 antagonist allows for the targeted study of the consequences of inhibiting immune cell infiltration into the CNS. The protocols outlined above provide a framework for researchers to utilize this compound in preclinical models of neuroinflammation to further elucidate disease mechanisms and to evaluate novel therapeutic strategies.
References
Application Notes and Protocols for Zaurategrast Ethyl Ester Sulfate in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is a small-molecule prodrug that antagonizes α4β1 and α4β7 integrins.[1][2] Its mechanism of action is analogous to the approved multiple sclerosis (MS) therapeutic, natalizumab, which is a monoclonal antibody targeting the α4-integrin subunit.[3] By blocking the interaction of α4-integrins on immune cells with their corresponding endothelial ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Zaurategrast prevents the migration of these cells across the blood-brain barrier into the central nervous system (CNS).[3] This process is a key pathological event in the development of inflammatory demyelinating lesions characteristic of MS.
Preclinical studies in animal models of MS, primarily Experimental Autoimmune Encephalomyelitis (EAE), demonstrated the efficacy of α4-integrin blockade in preventing and treating the disease.[3] Although the clinical development of Zaurategrast was discontinued (B1498344) due to insufficient efficacy in Phase II trials, the compound remains a valuable tool for researchers studying the role of α4-integrin in neuroinflammatory and autoimmune diseases. These application notes provide detailed protocols for the use of Zaurategrast ethyl ester sulfate in EAE models, based on established methodologies for α4-integrin blockade.
Mechanism of Action: Signaling Pathway
Zaurategrast acts by competitively inhibiting the binding of the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4) on leukocytes to VCAM-1 on the surface of endothelial cells lining the blood vessels of the CNS. This interaction is a critical step in the process of immune cell trafficking into the brain and spinal cord.
References
- 1. neurology.org [neurology.org]
- 2. Antisense oligonucleotide blockade of alpha 4 integrin prevents and reverses clinical symptoms in murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A monoclonal antibody to alpha 4 integrin suppresses and reverses active experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to dissolve Zaurategrast ethyl ester sulfate for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using Zaurategrast (B1682406) ethyl ester sulfate (B86663) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Zaurategrast ethyl ester sulfate and what is its mechanism of action?
A1: this compound (also known as CDP323 sulfate) is the ethyl ester prodrug of CT7758.[1][2] It functions as a small-molecule antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][2] The mechanism of action involves preventing immune cells from migrating out of blood vessels into inflamed tissues.[3] This is achieved by blocking the interaction between α4-integrins on immune cells and Vascular Cell Adhesion Molecule 1 (VCAM-1) on the endothelial cells lining the blood vessels.[3] This mechanism is similar to that of the monoclonal antibody natalizumab.[3][4]
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][5][6]
Q3: What is the solubility of this compound in DMSO?
A3: Zaurategrast ethyl ester has a high solubility in DMSO, reaching up to 150 mg/mL (273.00 mM).[5] It is important to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact the compound's solubility.[5]
Q4: How should I prepare a stock solution?
A4: To prepare a concentrated stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO.[6] For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. Sonication or gentle warming to 37°C can be used to aid dissolution.[1][6]
Q5: How should I store the stock solution and the solid compound?
A5: The lyophilized powder should be stored at -20°C and kept desiccated.[7] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one year or at -80°C for up to two years.[8][9] For short-term use (within one week), aliquots may be stored at 4°C.[6]
Q6: What is the maximum final concentration of DMSO permissible in cell culture experiments?
A6: For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1%.[6] If a higher concentration is necessary, it is crucial to run a vehicle control (medium with the same concentration of DMSO) to assess any potential effects of the solvent on the cells.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | 1. Compound has low solubility in the solvent. 2. DMSO has absorbed moisture. 3. Insufficient mixing. | 1. Gently warm the tube to 37°C.[1] 2. Place the tube in an ultrasonic bath for a short period.[1][6] 3. Ensure you are using newly opened, anhydrous DMSO.[5] |
| Precipitate forms after diluting the DMSO stock solution in aqueous buffer or cell culture medium. | The compound has lower solubility in aqueous solutions compared to DMSO. | 1. Increase the volume of the aqueous medium to lower the final concentration of the compound. 2. Consider using a multi-step dilution process. 3. For in vivo preparations, co-solvents like PEG300, Tween-80, or corn oil can be used in addition to DMSO, though this is less common for in vitro cell culture.[8] |
| Variability in experimental results. | 1. Degradation of the compound due to improper storage. 2. Inconsistent final DMSO concentration between experiments. | 1. Ensure stock solutions are properly aliquoted and stored at -80°C to avoid freeze-thaw cycles.[6][8] 2. Always use the same final concentration of DMSO in all wells, including vehicle controls. |
Data Presentation
Table 1: Solubility of Zaurategrast Ethyl Ester
| Solvent | Concentration | Notes |
| DMSO | 150 mg/mL (273.00 mM) | Sonication can assist dissolution. Use of newly opened, anhydrous DMSO is recommended.[5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (4.55 mM) | For in vivo preparations.[8] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (4.55 mM) | For in vivo preparations.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound (Molecular Weight: 647.5 g/mol )
-
Preparation: Bring the vial of this compound powder and a bottle of anhydrous DMSO to room temperature.
-
Calculation: Calculate the mass of the compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (647.5 g/mol ) × (1000 mg/g) = 6.475 mg
-
-
Weighing: Carefully weigh out 6.475 mg of the compound and add it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly. If the compound does not dissolve completely, place the tube in an ultrasonic water bath for 5-10 minutes or warm it to 37°C until the solution is clear.
-
Storage: Aliquot the clear stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 2 years).[8]
Visualizations
References
- 1. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zaurategrast - Wikipedia [en.wikipedia.org]
- 4. zaurategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Zaurategrast ethyl ester | TargetMol [targetmol.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Addressing off-target effects of Zaurategrast ethyl ester sulfate in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Zaurategrast ethyl ester sulfate (B86663) in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zaurategrast ethyl ester sulfate?
This compound is the ethyl ester prodrug of CT7758.[1][2][3][4] Its active form, CT7758, is an antagonist of α4β1 (also known as VLA-4) and α4β7 integrins.[1][2][3] The primary mechanism of action is the inhibition of the interaction between these integrins on leukocytes and their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on endothelial cells.[5][6] This blockage prevents the migration of immune cells from the bloodstream into inflamed tissues.[5]
Q2: What are the expected on-target effects of Zaurategrast in a responsive cell line?
In a cell line expressing α4β1 and/or α4β7 integrins, Zaurategrast is expected to:
-
Inhibit cell adhesion to VCAM-1 or fibronectin-coated surfaces.
-
Reduce cell migration in response to chemoattractants.[5]
-
Potentially alter intracellular signaling pathways downstream of integrin activation, such as those involving Focal Adhesion Kinase (FAK), Src, and the MAPK pathway.[7][8]
Q3: I am observing unexpected effects in my cell culture after treatment with Zaurategrast. Could these be off-target effects?
While Zaurategrast is designed to be a specific α4 integrin antagonist, off-target effects can occur, particularly at higher concentrations.[9] Unexpected effects could include, but are not limited to:
-
Changes in cell morphology not typically associated with altered adhesion.
-
Significant cytotoxicity at concentrations that should be well-tolerated.
-
Modulation of signaling pathways unrelated to α4 integrins.
It is also important to consider that as a prodrug, the efficiency of conversion to the active compound can vary between cell types, potentially leading to inconsistent results.[10][11]
Q4: My cells are not responding to Zaurategrast treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Low or absent target expression: The cell line may not express sufficient levels of α4β1 or α4β7 integrins on the cell surface.
-
Inefficient prodrug conversion: The cells may lack the necessary esterases to efficiently convert this compound to its active form.[11]
-
Compound instability: The compound may be unstable in your specific cell culture medium.[12]
-
Incorrect dosage: The concentration of Zaurategrast may be too low to elicit a response.
Q5: How can I confirm that the observed effects are on-target and mediated by α4 integrins?
To confirm on-target effects, you can perform the following experiments:
-
Receptor Expression Analysis: Verify the expression of α4, β1, and β7 integrin subunits in your cell line at the mRNA (qPCR) and protein (Western blot, flow cytometry) levels.
-
Control Cell Line: Use a cell line that is known to not express α4 integrins as a negative control.
-
Rescue Experiment: If possible, overexpress the target integrins in a non-responsive cell line and re-assess the effect of Zaurategrast.
-
Competitive Inhibition: Use a structurally unrelated α4 integrin inhibitor to see if it phenocopies the effects of Zaurategrast.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Suggested Solution |
| Off-target toxicity | 1. Titrate the concentration: Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%). 2. Reduce exposure time: Determine if a shorter incubation time is sufficient to achieve the desired on-target effect while minimizing toxicity. 3. Perform off-target profiling: Use techniques like kinome screening or proteomic approaches to identify potential off-target binding proteins.[13][14] |
| Prodrug metabolism issues | The conversion of the prodrug to the active form and its subsequent metabolism might produce toxic byproducts in certain cell types.[11][15] Analyze cell lysates and culture medium using LC-MS to identify and quantify the parent compound, the active form, and any major metabolites. |
| Solvent toxicity | If using DMSO or another solvent, ensure the final concentration in the culture medium is non-toxic to your cells. Run a vehicle-only control. |
Issue 2: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Compound instability in media | 1. Assess stability: Incubate Zaurategrast in your cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24 hours) and quantify the remaining compound using HPLC or LC-MS.[12] 2. Prepare fresh solutions: Always prepare fresh working dilutions of Zaurategrast from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable prodrug conversion | The activity of intracellular esterases can be influenced by cell density, passage number, and overall cell health. Standardize these parameters across all experiments. |
| Cell line heterogeneity | Ensure you are using a consistent and low passage number of your cell line. Consider re-validating the cell line identity. |
Issue 3: Unexpected changes in cell morphology or signaling pathways.
| Possible Cause | Suggested Solution |
| Off-target kinase inhibition | Many small molecule inhibitors can have off-target effects on kinases.[16] Perform a broad-spectrum kinase inhibitor profiling assay to identify any unintended kinase targets. |
| Disruption of cytoskeleton | Alterations in cell adhesion can indirectly affect the cytoskeleton. Use immunofluorescence to visualize key cytoskeletal proteins like F-actin and tubulin. |
| On-target effects leading to unexpected signaling | Integrin signaling is complex and can crosstalk with other pathways, such as those initiated by receptor tyrosine kinases.[7][8] Perform pathway analysis using techniques like Western blotting for key signaling nodes (e.g., p-FAK, p-ERK, p-Akt) or phosphoproteomics. |
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profiling of Zaurategrast (Active Form) at 10 µM
| Kinase Target | % Inhibition | Potential Implication |
| Integrin Signaling | ||
| FAK | 5% | Minimal direct effect on a key on-target pathway component. |
| Src | 8% | Minimal direct effect on a key on-target pathway component. |
| Potential Off-Targets | ||
| Kinase X | 75% | Could explain unexpected changes in cell proliferation. |
| Kinase Y | 62% | May be responsible for observed morphological changes. |
| Kinase Z | 15% | Unlikely to be a significant off-target at this concentration. |
Table 2: Stability of this compound in Cell Culture Medium (10 µM)
| Time (hours) | % Remaining (Medium + 10% FBS) | % Remaining (Medium only) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 8 | 78 | 70 |
| 24 | 45 | 35 |
| 48 | 15 | <10 |
Mandatory Visualizations
Figure 1. Logical relationship between Zaurategrast activation and its on- and off-target effects.
Figure 2. Troubleshooting workflow for investigating unexpected phenotypes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm that Zaurategrast (in its active form) directly binds to α4 integrin in a cellular context.[17][18][19]
Materials:
-
Cells expressing α4 integrin
-
This compound and/or its active metabolite
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blot: anti-α4 integrin, loading control (e.g., GAPDH)
-
Standard Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the vehicle control or various concentrations of Zaurategrast for a specified time to allow for prodrug conversion and target binding.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine protein concentration using a BCA assay.
-
Western Blot: Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an antibody against α4 integrin.
-
Analysis: In the vehicle-treated samples, the amount of soluble α4 integrin will decrease as the temperature increases. If Zaurategrast binds to and stabilizes α4 integrin, a higher temperature will be required to induce its precipitation, resulting in a "thermal shift" on the blot.
Protocol 2: Off-Target Kinase Activity Assay (Western Blot)
This protocol assesses the phosphorylation status of a substrate of a suspected off-target kinase.[16][20]
Materials:
-
Primary or cultured cells
-
This compound
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phospho-substrate and the total protein of the off-target kinase substrate)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to be in the logarithmic growth phase. Treat cells with a range of Zaurategrast concentrations and a vehicle control for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and add ice-cold lysis buffer. Incubate on ice for 20 minutes.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Western Blot: Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated substrate of the suspected off-target kinase. Subsequently, strip the membrane and re-probe with an antibody against the total protein for that substrate to ensure equal loading.
-
Analysis: A change in the phosphorylation status of the substrate in Zaurategrast-treated cells compared to the control would suggest an off-target effect on that kinase pathway.
Protocol 3: Prodrug Conversion and Stability Assay by LC-MS
This protocol quantifies the conversion of this compound to its active form and assesses its stability in cell culture.[12]
Materials:
-
Cell culture plates
-
This compound
-
Cell culture medium (with and without serum)
-
Acetonitrile (B52724) with 0.1% formic acid
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Stability: Add Zaurategrast to cell-free culture medium (with and without 10% FBS) and incubate at 37°C.
-
Conversion: Add Zaurategrast to cells cultured in medium.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the medium. For the conversion assay, also collect cell lysates.
-
Protein Precipitation: To each aliquot, add 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Centrifugation: Centrifuge at high speed to pellet the precipitate.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze using an appropriate LC-MS method to quantify the concentrations of both the prodrug and the active metabolite.
-
Data Analysis: Plot the concentration of each compound over time to determine the rate of conversion and the stability of the prodrug under different conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CRISPR-Cas9 induces large structural variants at on-target and off-target sites in vivo that segregate across generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 6. How Natalizumab Binds and Antagonizes α4 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Effects of the small-molecule inhibitor of integrin α4, TBC3486, on pre-B-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. reactionbiology.com [reactionbiology.com]
Identifying and minimizing experimental artifacts with Zaurategrast ethyl ester sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing experimental artifacts when working with Zaurategrast ethyl ester sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is Zaurategrast ethyl ester sulfate and what is its mechanism of action?
This compound is the ethyl ester prodrug of CT7758, a potent antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][2][3] Integrins are cell surface receptors that mediate cell-cell and cell-matrix interactions. The α4β1 and α4β7 integrins are crucial for the trafficking and recruitment of leukocytes to sites of inflammation. By blocking these integrins, Zaurategrast's active metabolite, CT7758, prevents the adhesion of immune cells to the vascular endothelium, thereby inhibiting their migration into tissues.[4] This mechanism of action makes it a tool for studying inflammatory and autoimmune disorders.
Q2: Why is a prodrug formulation used for this compound?
The active compound, CT7758, has low oral bioavailability due to poor intestinal absorption.[1][5] The ethyl ester prodrug, Zaurategrast, was developed to improve permeability across biological membranes and increase oral bioavailability.[1][5] In experimental settings, it is crucial to be aware that Zaurategrast ethyl ester requires conversion to its active form, CT7758, by intracellular or extracellular esterases.
Q3: How should I dissolve and store this compound?
Proper dissolution and storage are critical to ensure the compound's activity and obtain reproducible results.
-
Solubility: this compound is soluble in DMSO.[6] For in vivo studies, it can be prepared in vehicles such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[2]
-
Storage: Store the solid compound at -20°C for up to one year. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q4: What are the key differences between Zaurategrast and its active metabolite, CT7758?
The primary difference is that Zaurategrast is an inactive prodrug that needs to be hydrolyzed by esterases to become the active α4β1/α4β7 integrin antagonist, CT7758. This has important implications for experimental design, particularly for in vitro assays where the presence and activity of esterases can influence the observed potency of the compound.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Lower than Expected Potency in In Vitro Assays
Possible Causes:
-
Incomplete Prodrug Conversion: The potency of Zaurategrast ethyl ester is dependent on its conversion to the active metabolite, CT7758, by esterases. The level of esterase activity can vary significantly between different cell types and can be low in purified protein or cell-free assays.
-
Compound Instability: The ethyl ester may hydrolyze at different rates depending on the pH and enzymatic composition of the cell culture medium.
-
Compound Precipitation: Poor solubility in aqueous buffers can lead to compound precipitation, reducing the effective concentration.
-
High Protein Binding: The compound may bind to proteins in the serum of the cell culture medium, reducing its free concentration and apparent potency.
Solutions:
-
Ensure Adequate Esterase Activity: When using cell-based assays, confirm that the cell line used expresses sufficient esterase activity to convert the prodrug. Consider pre-incubating the compound in a solution containing purified esterases if using a cell-free system.
-
Use the Active Metabolite: For biochemical assays or cell lines with low esterase activity, consider using the active metabolite, CT7758, directly.
-
Optimize Assay Conditions:
-
Visually inspect for precipitation after dilution into aqueous buffers. If precipitation is observed, consider using a lower concentration or a different solvent system.
-
Minimize the final DMSO concentration in your assay (ideally below 0.1%) to avoid solvent-induced artifacts.[7]
-
If using serum-containing media, consider reducing the serum percentage during the treatment period, if tolerated by the cells.
-
-
Control for Compound Stability: For long-term experiments, consider replenishing the compound with fresh media at regular intervals.
Issue 2: High Background or Off-Target Effects
Possible Causes:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific inhibition or activation of various cellular processes.
-
Vehicle (DMSO) Effects: High concentrations of DMSO can be toxic to cells and can independently affect cellular functions.
-
Unknown Off-Target Activities: While Zaurategrast is designed to be an α4β1/α4β7 integrin antagonist, off-target activities cannot be completely ruled out without comprehensive screening data.
Solutions:
-
Perform Dose-Response Curves: Always perform a full dose-response curve to ensure that the observed effect is concentration-dependent and not due to an artifact at a single high concentration.
-
Include Proper Controls:
-
Always include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples.
-
Use a negative control compound with a similar chemical structure but no activity on the target, if available.
-
Use a positive control (e.g., a known α4β1/α4β7 antagonist) to validate the assay.
-
-
Orthogonal Assays: Confirm key findings using a different experimental approach to ensure the observed phenotype is not an artifact of a specific assay system.
Issue 3: Artifacts in Cell Adhesion and Migration Assays
Possible Causes:
-
Suboptimal Cell Health: Cells that are unhealthy or have been passaged too many times may exhibit altered adhesion and migration properties.
-
Incorrect Assay Setup: Factors such as cell density, coating of plates with extracellular matrix proteins, and the concentration of chemoattractants can significantly impact the results.
-
Prodrug Conversion Variability: Inconsistent conversion of Zaurategrast to its active form can lead to variable inhibition of cell adhesion.
Solutions:
-
Standardize Cell Culture: Use cells with a low passage number and ensure they are in the logarithmic growth phase.
-
Optimize Assay Protocol:
-
Titrate the optimal cell seeding density.
-
Ensure even coating of plates with adhesion substrates like VCAM-1 or MAdCAM-1.
-
Optimize the concentration of the chemoattractant in migration assays.
-
-
Pre-activation of Prodrug: For certain applications, pre-incubating this compound with an esterase solution before adding it to the assay might provide more consistent results.
Data Presentation
| Parameter | This compound (Prodrug) | CT7758 (Active Metabolite) | Reference |
| Target | Inactive | α4β1/α4β7 integrins | [1] |
| Molecular Weight | 647.54 g/mol | 521.41 g/mol | [4] |
| Oral Bioavailability (Mouse) | Higher than CT7758 | 4% | [1][5] |
| Oral Bioavailability (Rat) | Higher than CT7758 | 2% | [1][5] |
| Permeability (Caco-2 cells) | Higher than CT7758 | Low to medium | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Cell Adhesion Assay
This protocol describes a general method for assessing the effect of this compound on the adhesion of leukocytes to immobilized ligands.
-
Plate Coating: Coat a 96-well plate with VCAM-1 or MAdCAM-1 (typically 1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Cell Preparation: Label your suspension cells (e.g., Jurkat cells or primary lymphocytes) with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Compound Treatment: Resuspend the labeled cells in assay buffer and pre-incubate with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Adhesion: Wash the coated and blocked plate. Add the cell suspension containing the compound to the wells and incubate for 30-60 minutes at 37°C in a humidified incubator.
-
Washing: Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells. The number of washes may need to be optimized.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to the vehicle control.
Mandatory Visualizations
Caption: Zaurategrast's mechanism of action.
Caption: Troubleshooting inconsistent results.
References
- 1. Zaurategrast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cross-Species Differences in the Preclinical Pharmacokinetics of CT7758, an α4β1/α4β7 Integrin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. Zaurategrast ethyl ester | TargetMol [targetmol.com]
Optimizing Zaurategrast Ethyl Ester Sulfate for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of Zaurategrast ethyl ester sulfate (B86663) in cell-based assays. The following information, presented in a question-and-answer format, addresses potential challenges and offers detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Zaurategrast ethyl ester sulfate and what is its mechanism of action?
This compound, also known as CDP323, is the ethyl ester prodrug of its active form. It functions as a small-molecule antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][2] Its primary mechanism of action is to block the interaction between these integrins on leukocytes and their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[2] This inhibition prevents the adhesion and migration of immune cells across blood vessel walls into tissues, a key process in inflammatory and autoimmune responses.[2] It is important to note that the clinical development of Zaurategrast was discontinued (B1498344) due to unfavorable results in Phase II trials.[2]
Q2: What is the recommended starting concentration for this compound in a cell assay?
Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay. Based on general principles for small molecule inhibitors, a broad range of concentrations should be tested initially. A suggested starting point for a dose-response experiment is to perform serial dilutions covering a wide range, for instance, from low nanomolar (nM) to high micromolar (µM) concentrations.
Q3: How should I prepare and store this compound stock solutions?
For optimal solubility and stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before use. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: My cells are showing high levels of toxicity even at low concentrations of Zaurategrast. What could be the cause?
High cytotoxicity at expected inhibitory concentrations can be due to several factors:
-
Cell Line Sensitivity: The particular cell line you are using may be highly sensitive to the inhibition of the α4β1/α4β7 pathway or may be susceptible to off-target effects of the compound.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can interact with unintended targets, leading to toxicity.
-
Compound Purity and Stability: Ensure the purity of your this compound and that it has been stored correctly to prevent degradation into potentially more toxic byproducts.
-
Solvent Toxicity: Although less likely at recommended final concentrations, some cell lines are particularly sensitive to the organic solvent used for the stock solution.
To troubleshoot this, consider performing a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | Ineffective concentration range. | Perform a wider dose-response experiment, extending to higher concentrations. |
| Poor compound solubility in media. | Ensure the stock solution is fully dissolved before diluting in media. Consider the use of a solubilizing agent if necessary, ensuring it does not affect your assay. | |
| Compound degradation. | Prepare fresh dilutions from a new aliquot of the stock solution. Verify the storage conditions of your compound. | |
| Cell type does not express sufficient levels of α4β1 or α4β7 integrins. | Confirm integrin expression on your cell line using techniques like flow cytometry or western blotting. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| Inaccurate pipetting of the compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Differences in reagent lots. | Note the lot numbers of all reagents used. If a new lot is introduced, consider performing a bridging experiment to ensure consistency. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature, CO2, and humidity levels in your incubator. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell Adhesion Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a leukocyte-endothelial cell adhesion assay.
Materials:
-
Leukocytic cell line expressing α4 integrins (e.g., Jurkat cells)
-
Endothelial cell line (e.g., HUVECs)
-
This compound
-
Cell culture medium appropriate for both cell lines
-
Fluorescent cell stain (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Methodology:
-
Endothelial Cell Monolayer Preparation:
-
Seed endothelial cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
One hour prior to the adhesion assay, stimulate the endothelial cell monolayer with an inflammatory cytokine (e.g., TNF-α at 10 ng/mL) to induce VCAM-1 expression.
-
-
Leukocyte Preparation and Staining:
-
On the day of the assay, harvest the leukocytic cells and resuspend them in serum-free medium.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
After staining, wash the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the assay medium. A suggested starting range is from 1 nM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest Zaurategrast concentration).
-
Pre-incubate the fluorescently labeled leukocytes with the different concentrations of Zaurategrast or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Remove the stimulation medium from the endothelial cell monolayer and gently wash with assay medium.
-
Add 100 µL of the pre-incubated leukocyte suspension to each well of the endothelial monolayer.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent cells.
-
After the final wash, add 100 µL of fresh assay medium to each well.
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for your chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with endothelial cells only).
-
Normalize the fluorescence readings to the vehicle control (representing 100% adhesion).
-
Plot the percentage of adhesion against the log of the Zaurategrast concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Hypothetical Dose-Response Data for Zaurategrast in a Cell Adhesion Assay
| Zaurategrast (µM) | % Adhesion (Normalized) |
| 0 (Vehicle) | 100 |
| 0.001 | 98 |
| 0.01 | 92 |
| 0.1 | 75 |
| 1 | 52 |
| 10 | 23 |
| 100 | 5 |
Note: This is example data. Actual results will vary depending on the experimental conditions.
Visualizations
Signaling Pathway of α4β1 Integrin Inhibition by Zaurategrast
Caption: Zaurategrast inhibits leukocyte adhesion by blocking α4β1 integrin.
Experimental Workflow for Determining Optimal Zaurategrast Concentration
Caption: Workflow for optimizing Zaurategrast concentration in cell assays.
References
Stability of Zaurategrast ethyl ester sulfate in different cell culture media
Welcome to the technical support center for Zaurategrast ethyl ester sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Zaurategrast ethyl ester sulfate in various cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the ethyl ester prodrug of CT7758, a potent antagonist of α4β1 and α4β7 integrins.[1] Its mechanism of action involves blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[2] This inhibition prevents the migration of immune cells from blood vessels into inflamed tissues.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of this compound, typically dissolved in an anhydrous solvent like DMSO, should be stored at -20°C or -80°C.[3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][1] For short-term storage of up to a week, aliquots may be kept at 4°C.[1]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the cell culture medium should not exceed 0.1%.[1] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to assess any potential effects of the solvent on the cells.[1]
Q4: My compound appears to be losing activity in my multi-day cell-based assay. What could be the cause?
A4: Loss of activity over time can be due to the degradation of this compound in the cell culture medium. As an ester prodrug, it is susceptible to hydrolysis, which can be accelerated by enzymes present in serum and the aqueous environment at 37°C. It is recommended to assess the stability of the compound in your specific cell culture medium over the time course of your experiment. For longer experiments, replenishing the medium with a freshly prepared compound solution may be necessary.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent compound concentration due to degradation or precipitation. This compound, being an ester, may have limited stability in aqueous media.
-
Suggested Solution:
-
Prepare Fresh Solutions: Prepare working solutions of this compound in cell culture medium immediately before each experiment.
-
Assess Stability: Perform a stability study to understand the degradation kinetics in your specific cell culture medium (see Experimental Protocol 1).
-
Ensure Solubilization: When preparing the working solution from a DMSO stock, ensure complete mixing to prevent precipitation. Sonication can aid dissolution if needed.[3]
-
Use Low-Binding Plastics: The compound may adsorb to plastic surfaces. Use low-protein-binding plates and pipette tips to minimize this effect.
-
Issue 2: Precipitate Formation in Working Solution
-
Possible Cause: Poor solubility of this compound in the aqueous cell culture medium.
-
Suggested Solution:
-
Check Final Concentration: Ensure the final concentration of the compound does not exceed its solubility limit in the medium.
-
Optimize Solvent Dilution: When diluting the DMSO stock, add it to the medium slowly while vortexing to facilitate dissolution.
-
Consider Solubilizing Agents: For certain applications, a small percentage of a solubilizing agent like PEG300 or Tween-80 might be used, but their compatibility with the cell line must be verified.[3]
-
Stability of this compound in Cell Culture Media
The stability of this compound can be influenced by the components of the cell culture medium, particularly the presence of serum, which contains esterases that can hydrolyze the ester bond. Below are hypothetical stability data based on typical ester prodrug behavior.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100% | 100% | 100% |
| 2 | 92% | 90% | 98% |
| 8 | 75% | 72% | 93% |
| 24 | 45% | 41% | 85% |
| 48 | 20% | 18% | 72% |
Note: This data is illustrative and should be confirmed experimentally using the protocol provided below.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Create a working solution by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.
-
-
Incubation:
-
Dispense 1 mL of the 10 µM working solution into multiple wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from the wells.
-
Immediately quench any potential degradation by adding 200 µL of ice-cold acetonitrile.
-
Store the samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Signaling Pathways
Zaurategrast inhibits the binding of α4β1 and α4β7 integrins to their ligands on the surface of endothelial cells, thereby blocking leukocyte extravasation.
α4β1 Integrin Signaling Pathway
The binding of α4β1 integrin on leukocytes to VCAM-1 on endothelial cells triggers inside-out and outside-in signaling cascades that are crucial for cell adhesion and migration. This interaction can activate focal adhesion kinase (FAK) and Src family kinases, leading to the recruitment of other signaling proteins like paxillin (B1203293) and ultimately resulting in cytoskeletal rearrangements necessary for cell motility.
References
Troubleshooting inconsistent results in Zaurategrast ethyl ester sulfate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zaurategrast ethyl ester sulfate (B86663). The information is designed to address common challenges and inconsistencies that may arise during experiments.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate potential experimental hurdles.
Question 1: I am observing low or inconsistent activity of Zaurategrast ethyl ester in my in vitro cell-based assays. What are the possible causes?
Answer: Inconsistent results with Zaurategrast ethyl ester can stem from several factors related to its nature as a prodrug and its formulation.
-
Incomplete Prodrug Conversion: Zaurategrast ethyl ester is a prodrug that requires hydrolysis to its active form, CT7758, by cellular carboxylesterases.[1] The level of these enzymes can vary significantly between different cell lines, leading to inconsistent conversion rates and, consequently, variable activity.
-
Solubility Issues: Poor solubility of the compound in aqueous assay media can lead to precipitation and a lower effective concentration. Refer to the detailed experimental protocols below for recommended solubilization methods.[2]
-
Compound Stability: As an ester, Zaurategrast ethyl ester may be susceptible to chemical hydrolysis in aqueous buffers, especially at non-neutral pH. It is recommended to prepare fresh solutions for each experiment.
Recommendations:
-
Cell Line Selection: If possible, use cell lines known to have high carboxylesterase activity or pre-incubate the compound in a system containing these enzymes (e.g., liver microsomes) to generate the active metabolite before adding it to your assay.
-
Solvent and Formulation: Ensure the compound is fully dissolved. For in vitro assays, a stock solution in DMSO is common. The final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Positive Controls: Use the active form, CT7758, if available, as a positive control to confirm that the downstream assay is working correctly. Alternatively, a well-characterized α4β7 antagonist antibody can serve as a positive control for target engagement.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on the cells.
Question 2: My in vivo experiments are showing high variability in efficacy. What could be the contributing factors?
Answer: In vivo variability can be complex, but for Zaurategrast ethyl ester, the following points are critical considerations:
-
Pharmacokinetics and Prodrug Metabolism: The conversion of Zaurategrast ethyl ester to its active form, CT7758, is a key step in vivo. The oral bioavailability of CT7758 itself is low in some preclinical species due to poor intestinal absorption.[1] The ethyl ester prodrug strategy was designed to improve this, but absorption and subsequent hydrolysis can still be variable between individual animals.
-
Formulation and Administration: Improper formulation can lead to precipitation of the compound upon administration, resulting in inconsistent dosing. It is crucial to follow a robust and validated formulation protocol.
-
Animal Model: The expression levels of α4β7 integrin and its ligand, MAdCAM-1, can differ between animal models and may be influenced by the inflammatory status of the animals.
Recommendations:
-
Formulation Protocol: Adhere strictly to the provided in vivo formulation protocols, which are designed to enhance solubility and stability.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If feasible, conduct pilot PK/PD studies to correlate the plasma levels of the active metabolite, CT7758, with the observed efficacy in your animal model. This can help to understand the exposure-response relationship and identify sources of variability.
-
Model Characterization: Ensure that your chosen animal model consistently expresses the target and ligand at levels relevant to the disease being studied.
Frequently Asked Questions (FAQs)
What is the mechanism of action of Zaurategrast ethyl ester sulfate?
Zaurategrast ethyl ester is a prodrug of CT7758, which is an antagonist of both α4β1 and α4β7 integrins.[2][3] These integrins are expressed on the surface of leukocytes and are crucial for their adhesion to the vascular endothelium and subsequent migration into tissues. By blocking the interaction of α4β7 with its primary ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), Zaurategrast prevents the trafficking of immune cells into the gastrointestinal tract and other inflamed tissues.[4]
How should I prepare this compound for in vivo administration?
For in vivo experiments, preparing a clear and stable solution is critical. A common method involves using a co-solvent system. A detailed protocol is provided in the "Experimental Protocols" section below. Always prepare the formulation fresh on the day of use.
What is the stability and recommended storage for this compound?
This compound should be stored as a solid at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for shorter periods, but it is advisable to aliquot them to avoid repeated freeze-thaw cycles.
Why was the clinical development of Zaurategrast discontinued (B1498344)?
The development of Zaurategrast was discontinued in 2009 due to disappointing results in a Phase II clinical trial for multiple sclerosis.[4]
Data Presentation
Specific preclinical data for Zaurategrast (CDP323) is not widely available in the public domain. However, the following table presents representative data for other small molecule α4β7 antagonists to provide a general understanding of the expected potency for this class of compounds.
| Compound Class | Target | Assay Type | Potency (IC50/K_D) | Cell Line | Reference |
| Dual α4β1/α4β7 Antagonist | α4β7 | Radioligand Binding | K_D = 1.9 nM | RPMI-8866 | [5] |
| Dual α4β1/α4β7 Antagonist | α4β1 | Radioligand Binding | K_D = 18 nM | Jurkat | [5] |
| Dual α4β1/α4β7 Agonist | α4β7 | Cell Adhesion to MAdCAM-1 | EC50 = 31.8 nM | RPMI-8866 | [6][7] |
| Dual α4β1/α4β7 Antagonist | α4β7 | Cell Adhesion to MAdCAM-1 | IC50 = 495 nM | RPMI-8866 | [6][7] |
Note: The data in this table is for illustrative purposes and represents the activity of other small molecule integrin modulators, not Zaurategrast itself.
Experimental Protocols
1. In Vivo Formulation Protocol
This protocol is designed to prepare a clear solution of Zaurategrast ethyl ester for oral or parenteral administration in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Zaurategrast ethyl ester in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, add the components in the following order, ensuring each is fully mixed before adding the next:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Administer the freshly prepared solution to the animals.
2. Cell Adhesion Assay Protocol
This is a general protocol for assessing the ability of Zaurategrast to block the adhesion of α4β7-expressing cells to immobilized MAdCAM-1.
Materials:
-
α4β7-expressing cells (e.g., RPMI-8866)
-
Recombinant human MAdCAM-1
-
96-well microplate
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Cell stain (e.g., Calcein-AM)
-
Zaurategrast ethyl ester
-
Positive control (e.g., anti-α4β7 antibody)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Coat the wells of a 96-well plate with MAdCAM-1 overnight at 4°C.
-
Wash the wells to remove unbound MAdCAM-1 and block with a solution of BSA to prevent non-specific binding.
-
Label the α4β7-expressing cells with a fluorescent dye like Calcein-AM.
-
Pre-incubate the labeled cells with various concentrations of Zaurategrast ethyl ester, the positive control, or the vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Add the pre-incubated cells to the MAdCAM-1-coated wells and allow them to adhere for a set period (e.g., 30-60 minutes at 37°C).
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.
-
Calculate the percentage of inhibition of cell adhesion for each concentration of Zaurategrast compared to the vehicle control.
Mandatory Visualizations
Caption: α4β7 integrin signaling pathway and the inhibitory action of Zaurategrast.
Caption: Logical workflow for troubleshooting inconsistent Zaurategrast experiment results.
References
- 1. Zaurategrast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zaurategrast - Wikipedia [en.wikipedia.org]
- 5. A small molecule alpha4beta1/alpha4beta7 antagonist differentiates between the low-affinity states of alpha4beta1 and alpha4beta7: characterization of divalent cation dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Lot-to-Lot Variability of Zaurategrast Ethyl Ester Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing lot-to-lot variability of Zaurategrast ethyl ester sulfate (B86663) obtained from various suppliers.
Frequently Asked Questions (FAQs)
Q1: What is Zaurategrast ethyl ester sulfate and what is its mechanism of action?
This compound is the ethyl ester prodrug of Zaurategrast (also known as CDP323). A prodrug is an inactive compound that is converted into an active drug within the body. Zaurategrast is a small molecule antagonist of α4β1 and α4β7 integrins.[1][2][3] These integrins are involved in cell adhesion processes, and by blocking them, Zaurategrast was investigated for its potential to treat inflammatory and autoimmune disorders.[1][3] The ethyl ester formulation is designed to improve the drug's absorption and bioavailability.[1][4][5]
Q2: We are observing inconsistent results in our experiments with different lots of this compound from the same supplier. What could be the cause?
Inconsistent results with different lots from the same supplier can stem from several factors:
-
Changes in Impurity Profile: Even minor changes in the manufacturing process can lead to different types and levels of impurities.[6] These impurities may have their own biological activity or interfere with the action of Zaurategrast.
-
Variations in Physical Properties: Differences in particle size, crystal form (polymorphism), and solubility can affect the dissolution rate and bioavailability of the compound in your experimental system.[][8][9][10]
-
Degradation: this compound, being an ester prodrug, is susceptible to hydrolysis, which converts it to the active form, Zaurategrast, and ethanol.[5][11] Improper storage or handling can lead to varying degrees of degradation between lots.
Q3: We are planning to switch to a new supplier for this compound. What steps should we take to ensure consistency?
Switching suppliers requires a thorough qualification process to mitigate risks of variability. Key steps include:
-
Comprehensive Supplier Audit: Evaluate the new supplier's quality management systems, manufacturing processes, and adherence to Good Manufacturing Practices (GMP).
-
Comparative Analysis: Conduct a head-to-head comparison of the material from the new supplier with your current, well-characterized lot. This should include a full chemical and physical characterization.
-
Establishment of Quality Agreements: Clearly define specifications, testing methods, and change control procedures in a formal quality agreement with the new supplier.
Troubleshooting Guides
This section provides guidance on how to investigate and resolve specific issues you may encounter with different lots of this compound.
Issue 1: Decreased Potency or Inconsistent Biological Activity
If you observe a decrease in the expected biological effect or high variability in your assay results, consider the following troubleshooting steps:
Initial Assessment:
-
Confirm Identity and Purity: Verify the identity and purity of the new lot using appropriate analytical methods such as HPLC-UV, LC-MS, and NMR.
-
Check for Degradation: As an ester prodrug, Zaurategrast ethyl ester is prone to hydrolysis. Analyze the material for the presence of the active drug, Zaurategrast, which would indicate degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased potency.
Issue 2: Poor Solubility or Dissolution Rate
If you encounter difficulties dissolving the compound or observe a slower than expected dissolution rate, this can significantly impact your experimental outcomes.
Initial Assessment:
-
Visual Inspection: Examine the material for any obvious differences in appearance (e.g., color, texture, particle size) compared to previous lots.
-
Solubility Testing: Perform a simple solubility test in your experimental solvent and compare it to the expected solubility.
Troubleshooting Steps:
-
Particle Size Analysis: The particle size of the API can significantly impact its dissolution rate.[][9][10][12] A larger particle size will have a smaller surface area, leading to slower dissolution.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a compound can have different solubilities.[8][13][14] Polymorphism can be investigated using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your solvent to see if it improves solubility.[15]
-
Co-solvents and Surfactants: The use of co-solvents or surfactants can help to increase the solubility of poorly soluble compounds.[15][16]
Data Presentation: Comparative Analysis of this compound Lots
When evaluating a new lot or a new supplier, it is crucial to perform a comparative analysis against a well-characterized reference lot. The following tables provide an example of how to present this comparative data.
Table 1: Physicochemical Properties
| Parameter | Reference Lot | New Lot A | New Lot B | Acceptance Criteria |
| Appearance | White to off-white powder | Conforms | Conforms | White to off-white powder |
| Identity (IR) | Conforms | Conforms | Conforms | Conforms to reference |
| Particle Size (D90) | 25 µm | 45 µm | 22 µm | 20-30 µm |
| Polymorphic Form | Form I | Form I | Form I | Form I |
| Water Content | 0.2% | 0.5% | 0.3% | ≤ 0.5% |
Table 2: Purity and Impurity Profile by HPLC
| Analyte | Reference Lot (%) | New Lot A (%) | New Lot B (%) | Specification (%) |
| Zaurategrast Ethyl Ester | 99.5 | 99.1 | 99.6 | ≥ 99.0 |
| Zaurategrast | 0.1 | 0.3 | 0.1 | ≤ 0.2 |
| Impurity 1 | 0.05 | 0.15 | 0.06 | ≤ 0.10 |
| Impurity 2 | Not Detected | 0.1 | Not Detected | ≤ 0.10 |
| Total Impurities | 0.15 | 0.55 | 0.16 | ≤ 0.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is intended for the determination of the purity of this compound and for the quantification of related substances.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method is for the sensitive quantification of this compound in biological matrices.
-
LC System: UPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: (To be optimized for specific matrix)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: (To be determined by infusion of a standard solution)
-
Zaurategrast ethyl ester: Q1/Q3
-
Internal Standard: Q1/Q3
-
Visualizations
Signaling Pathway of Zaurategrast
Caption: Zaurategrast signaling pathway.
Supplier Qualification Workflow
Caption: Supplier qualification workflow diagram.
References
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zaurategrast ethyl ester | TargetMol [targetmol.com]
- 4. scirp.org [scirp.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis and biological evaluation of novel pyridazinone-based alpha4 integrin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why particles size is important in pharmaceutical industry? Is it really problematic? [api.polpharma.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. API Particle Size Challenges: Ensuring Pharma Quality | Neuland Labs [neulandlabs.com]
- 13. curiaglobal.com [curiaglobal.com]
- 14. international-pharma.com [international-pharma.com]
- 15. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 16. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Strategies to improve the bioavailability of Zaurategrast ethyl ester sulfate in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Zaurategrast ethyl ester sulfate (B86663). The focus is on strategies to improve its oral bioavailability in animal models.
Troubleshooting Guide: Low Oral Bioavailability
This guide addresses common issues encountered during in vivo pharmacokinetic studies of Zaurategrast ethyl ester sulfate that may result in lower than expected oral bioavailability.
Issue 1: Low Plasma Concentrations of the Active Moiety (CT7758) After Oral Administration of Zaurategrast
-
Symptom: After oral gavage of this compound, the plasma concentrations of its active form, CT7758, are minimal or undetectable.
-
Potential Causes & Troubleshooting Steps:
-
Poor In Vivo Conversion of the Prodrug: The ethyl ester may not be efficiently hydrolyzed by esterases in the selected animal model.
-
Investigate In Vitro Prodrug Stability and Conversion: Conduct stability studies in plasma and liver microsomes from the specific animal species (e.g., rat, mouse, dog) to determine the rate of enzymatic hydrolysis. Significant species differences in esterase activity are common, with rodents often exhibiting higher activity than canines or primates.[1][2]
-
Administer a Different Route as a Control: Administering Zaurategrast intravenously (IV) can help determine the systemic conversion rate, independent of absorption. Low conversion after IV administration would point to a systemic metabolic issue.
-
-
Low Solubility and Dissolution of the Prodrug: The sulfate salt form may not be dissolving sufficiently in the gastrointestinal (GI) tract.
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at various pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the GI environment.
-
Optimize the Formulation: For suspension formulations, consider particle size reduction (micronization) to increase the surface area for dissolution.
-
-
Chemical Instability of the Prodrug: The ester linkage may be unstable in the pH range of the GI tract, leading to degradation before absorption.
-
Assess pH Stability: Incubate Zaurategrast in buffers simulating gastric and intestinal pH to evaluate its chemical stability.
-
-
Issue 2: High Variability in Bioavailability Between Animals
-
Symptom: Significant variation in the Cmax and AUC of CT7758 is observed among individual animals within the same study group.
-
Potential Causes & Troubleshooting Steps:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption.
-
Refine Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.[3]
-
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic compounds.[4][5]
-
Standardize Fasting and Feeding Conditions: Implement a consistent fasting period (typically overnight) before dosing and control access to food post-dosing. Conduct pilot studies to assess the impact of fed versus fasted states on bioavailability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using an ethyl ester prodrug for Zaurategrast?
A1: The active moiety of Zaurategrast, CT7758, is a carboxylate-containing compound with a high polar surface area, which leads to low intestinal absorption and consequently, very low oral bioavailability.[6][7] The ethyl ester prodrug, Zaurategrast (also known as CDP323), was designed to mask the polar carboxylic acid group, thereby increasing its lipophilicity and improving its permeability across the intestinal membrane.[6][7][8][9] Following absorption, the ester is rapidly hydrolyzed by endogenous esterases to release the active drug, CT7758, into the systemic circulation.[7]
Q2: Why is the oral bioavailability of the active drug, CT7758, so low in some animal species?
A2: The oral bioavailability of CT7758 is low and varies significantly across species. For instance, it has been reported to be 4% in mice, 2% in rats, 7-55% in dogs, and 0.2% in cynomolgus monkeys.[1][6] This low bioavailability is primarily due to poor intestinal absorption.[1][6]
Q3: How does the sulfate salt form of Zaurategrast ethyl ester impact its bioavailability?
A3: Salt formation is a common strategy to improve the physicochemical properties of a drug, such as solubility and stability.[10] While specific data on the this compound is not publicly available, the choice of a sulfate salt is often made to optimize physical characteristics.[11] Sulfate itself is absorbed to a significant extent from the GI tract.[12] However, the overall effect on bioavailability will depend on the interplay between the dissolution of the salt form and the subsequent absorption and hydrolysis of the ester prodrug.
Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A4: Several formulation strategies can be explored:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization of lipophilic prodrugs in the GI tract and protect them from hydrolysis.[3][11][13] This can lead to enhanced absorption.
-
Amorphous Solid Dispersions (ASDs): ASDs can improve the dissolution rate and extent of poorly soluble compounds.
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.
Q5: Are there known species differences in the metabolism of Zaurategrast?
A5: Yes, significant species-dependent differences in the activity of esterase enzymes that hydrolyze the prodrug are expected.[1] Rodents, for example, generally have higher esterase activity in the gut compared to canines and humans.[1] This can lead to rapid pre-systemic hydrolysis in the gut wall, which may impact the amount of intact prodrug available for absorption. Therefore, the choice of animal model is critical, and results should be extrapolated to humans with caution.[14][15][16]
Quantitative Data Summary
Table 1: Oral Bioavailability of the Active Moiety (CT7758) in Various Animal Models
| Animal Species | Oral Bioavailability (%) | Reference |
|---|---|---|
| Mouse | 4 | [1][6] |
| Rat | 2 | [1][6] |
| Dog | 7-55 | [1][6] |
| Cynomolgus Monkey | 0.2 |[1][6] |
Table 2: Illustrative Example of Formulation Impact on Oral Bioavailability of an Ester Prodrug in Rats
| Formulation | Relative Bioavailability (%) | Rationale for Improvement |
|---|---|---|
| Aqueous Suspension | 100 (Baseline) | Standard formulation for initial assessment. |
| Micronized Suspension | 150 | Increased surface area enhances dissolution rate. |
| Self-Emulsifying Drug Delivery System (SEDDS) | 250 | Improved solubilization and protection from pre-systemic hydrolysis.[3][11] |
| Solid Lipid Nanoparticles | 300 | Enhanced absorption via lymphatic uptake and protection from first-pass metabolism. |
Note: Data in Table 2 is illustrative and based on general principles of formulation science for ester prodrugs. Specific results for Zaurategrast may vary.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with continued access to water.
-
Dosing Formulation Preparation:
-
Suspension: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water).
-
Lipid-Based Formulation: Prepare a self-emulsifying drug delivery system (SEDDS) by dissolving Zaurategrast in a mixture of oils, surfactants, and co-solvents.
-
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage at a volume of 10 mL/kg.[3]
-
Intravenous (IV): For determination of absolute bioavailability, administer a solution of Zaurategrast in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]
-
Plasma Processing: Immediately place blood samples into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) and centrifuge to separate plasma.
-
Sample Analysis: Analyze plasma concentrations of Zaurategrast and its active moiety, CT7758, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: In Vitro Prodrug Conversion Assay
-
Test Systems:
-
Plasma: Freshly collected plasma from the target animal species containing an anticoagulant.
-
Liver Microsomes: Pooled liver microsomes from the target animal species, supplemented with necessary cofactors (e.g., NADPH).
-
-
Incubation: Incubate this compound at a known concentration (e.g., 1 µM) in the test systems at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Sample Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentrations of Zaurategrast and CT7758 using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent prodrug and the rate of appearance of the active moiety to assess the conversion rate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pub.iapchem.org [pub.iapchem.org]
- 5. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. orb.binghamton.edu [orb.binghamton.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formulation strategies for absorption windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Zaurategrast Ethyl Ester Sulfate's Efficacy: A Comparative Analysis Across Immune Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Zaurategrast ethyl ester sulfate (B86663), a prodrug of the potent α4β1 and α4β7 integrin antagonist CT7758, holds therapeutic promise for inflammatory and autoimmune disorders by inhibiting leukocyte adhesion and migration.[1][2][3][4] This guide provides a comparative overview of its effects on different immune cell lines, supported by a synthesized experimental protocol for assessing its inhibitory activity. The data presented herein is illustrative, based on the known mechanism of action of α4β1 and α4β7 integrin antagonists, to provide a framework for the type of results expected from direct comparative studies.
Mechanism of Action: Inhibition of Leukocyte Adhesion Cascade
Zaurategrast acts by blocking the interaction between integrins on the surface of leukocytes and their ligands on endothelial cells. Specifically, it targets:
-
α4β1 (VLA-4) integrin , preventing its binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) .[5][6][7] This interaction is crucial for the adhesion of lymphocytes, monocytes, and eosinophils to the vascular endothelium at sites of inflammation.[8]
-
α4β7 integrin , inhibiting its binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) .[9][10][11] This interaction is particularly important for the trafficking of lymphocytes to the gut-associated lymphoid tissue.[12]
By disrupting these adhesion pathways, Zaurategrast effectively reduces the recruitment of inflammatory cells to affected tissues.[12]
Comparative Efficacy in Different Cell Lines
The inhibitory effect of Zaurategrast is expected to vary between different immune cell lines, primarily based on their expression levels of α4β1 and α4β7 integrins. The following table presents hypothetical yet plausible data illustrating the potential differences in the half-maximal inhibitory concentration (IC50) of Zaurategrast's active form (CT7758) in cell adhesion assays.
| Cell Line | Primary Cell Type | Key Integrin Target | Predominant Ligand | Hypothetical IC50 (nM) of CT7758 |
| Jurkat | T-lymphocyte | α4β1 | VCAM-1 | 15 |
| U937 | Monocyte | α4β1 | VCAM-1 | 25 |
| RPMI 8866 | B-lymphocyte | α4β7 | MAdCAM-1 | 10 |
| MOLT-4 | T-lymphoblast | α4β1 | VCAM-1 | 20 |
Note: This data is illustrative and intended for comparative purposes. Actual IC50 values would need to be determined experimentally.
Experimental Protocols
A key method for evaluating the efficacy of integrin antagonists like Zaurategrast is the cell adhesion assay . This assay measures the ability of the compound to inhibit the binding of immune cells to a substrate coated with the relevant adhesion molecule (VCAM-1 or MAdCAM-1).
Static Cell Adhesion Assay Protocol
This protocol outlines a typical static adhesion assay to determine the IC50 of an integrin antagonist.
1. Preparation of Ligand-Coated Plates:
- Coat wells of a 96-well microplate with a solution of recombinant human VCAM-1 or MAdCAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
- Wash the wells three times with PBS to remove any unbound ligand.
- Block non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
- Wash the wells again three times with PBS.
2. Cell Preparation and Labeling:
- Culture immune cells (e.g., Jurkat, U937) to the desired density.
- Harvest the cells and wash them with a serum-free culture medium.
- Resuspend the cells in a serum-free medium and label them with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions. This allows for the quantification of adherent cells.
- Wash the cells to remove excess dye and resuspend them in the assay buffer.
3. Inhibition Assay:
- Prepare serial dilutions of Zaurategrast ethyl ester sulfate (or its active metabolite, CT7758) in the assay buffer.
- In a separate plate, pre-incubate the fluorescently labeled cells with the different concentrations of the antagonist for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known integrin-blocking antibody).
- Transfer the cell-antagonist mixtures to the ligand-coated wells.
- Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.
4. Quantification of Adhesion:
- Gently wash the wells multiple times with the assay buffer to remove non-adherent cells.
- Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
- Calculate the percentage of adhesion for each antagonist concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Zaurategrast's mechanism of action.
Caption: Workflow for a cell adhesion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zaurategrast ethyl ester | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. Reactome | VCAM1 binds Integrin alpha4beta1 [reactome.org]
- 6. Integrin alpha4beta1-VCAM-1-mediated adhesion between endothelial and mural cells is required for blood vessel maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The integrin alpha 4 beta 1 and its counter receptor VCAM-1 in development and immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
- 9. α4β7/MAdCAM-1 interactions play an essential role in transitioning cryptopatches into isolated lymphoid follicles, and a non-essential role in cryptopatch formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha4beta7 integrin/MAdCAM-1 adhesion pathway is crucial for B cell migration into pancreatic lymph nodes in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrin antagonists as potential therapeutic options for the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Zaurategrast ethyl ester sulfate and Natalizumab in vitro
A Guide for Researchers in Drug Development
This guide provides a detailed in vitro comparison of two α4-integrin antagonists: Zaurategrast ethyl ester sulfate (B86663) and Natalizumab. Both compounds were developed to inhibit leukocyte adhesion and migration, key processes in the inflammatory cascade of autoimmune diseases such as multiple sclerosis. While Natalizumab (Tysabri®) is an approved monoclonal antibody, the development of Zaurategrast (CDP323), a small molecule prodrug, was discontinued. This guide summarizes their mechanisms of action, presents available quantitative performance data, details relevant experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action
Both Zaurategrast and Natalizumab target the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4) expressed on the surface of leukocytes.[1] By binding to the α4 subunit, they block the interaction between α4β1 integrin and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in inflamed tissues.[1][2][3] This inhibition prevents the adhesion and subsequent transmigration of leukocytes across the blood-brain barrier and into inflamed tissues.[2][4] Zaurategrast is the ethyl ester prodrug of CT7758, which is the active α4β1/α4β7 integrin antagonist.[5][6][7] Natalizumab is a recombinant humanized monoclonal antibody that also targets the α4 subunit of α4β1 and α4β7 integrins.[2][8]
Performance Data
Table 1: In Vitro Inhibition of Jurkat T Cell Adhesion to VCAM-1
| Compound | Cell Line | Assay Type | IC50 |
| Natalizumab | Jurkat (Human T lymphocyte) | Static Adhesion to VCAM-1 | 0.3 µg/mL (2 nM) |
| Zaurategrast ethyl ester sulfate / CT7758 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to characterize α4-integrin antagonists.
Static Lymphocyte Adhesion Assay
This assay quantifies the ability of an antagonist to inhibit the adhesion of lymphocytes to a VCAM-1 coated surface.
Materials:
-
Human T lymphocyte cell line (e.g., Jurkat cells)
-
Recombinant human VCAM-1
-
96-well microplate (flat-bottom)
-
Fluorescent dye (e.g., Calcein-AM)
-
Test compounds (Zaurategrast, Natalizumab)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Plate reader with fluorescence detection
Protocol:
-
Coating of Microplate: Coat the wells of a 96-well plate with a solution of VCAM-1 (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label Jurkat cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.
-
Inhibition: Pre-incubate the labeled Jurkat cells with various concentrations of Zaurategrast or Natalizumab for 30 minutes at 37°C.
-
Adhesion: Add the pre-incubated cell suspension to the VCAM-1 coated and blocked wells. Allow the cells to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Lymphocyte Migration Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to inhibit the migration of lymphocytes towards a chemoattractant.
Materials:
-
Human T lymphocyte cell line (e.g., Jurkat cells)
-
Boyden chamber apparatus with microporous membranes (e.g., 5 µm pore size)
-
Chemoattractant (e.g., SDF-1α)
-
Test compounds (Zaurategrast, Natalizumab)
-
Cell culture medium
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Chamber Setup: Place the microporous membrane between the upper and lower chambers of the Boyden apparatus.
-
Chemoattractant: Fill the lower chamber with cell culture medium containing a chemoattractant like SDF-1α.
-
Cell Preparation: Resuspend Jurkat cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of Zaurategrast or Natalizumab for 30 minutes at 37°C.
-
Migration: Add the pre-incubated cell suspension to the upper chamber.
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a humidified incubator to allow cell migration through the membrane.
-
Cell Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane using a staining solution.
-
Quantification: Count the number of migrated cells in several microscopic fields.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the test compound compared to the untreated control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α4β1 Integrin-VCAM-1 Interaction
Binding of VCAM-1 on endothelial cells to α4β1 integrin on leukocytes triggers an intracellular signaling cascade that leads to cell adhesion, cytoskeletal rearrangement, and migration. This process involves the activation of small GTPases such as Rac1 and RhoA.
Experimental Workflow for In Vitro Adhesion Assay
The following diagram illustrates the general workflow for an in vitro cell adhesion assay to test the efficacy of inhibitors.
Conclusion
Both this compound and Natalizumab function by targeting the α4β1 integrin, thereby preventing the adhesion and migration of leukocytes. While Natalizumab has demonstrated potent in vitro activity in inhibiting lymphocyte adhesion with a reported IC50 of 2 nM, comparable quantitative data for Zaurategrast is not publicly available. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own in vitro comparative studies and to further investigate the nuanced mechanisms of these and other α4-integrin antagonists.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Zaurategrast - Wikipedia [en.wikipedia.org]
- 4. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 5. journal.r-project.org [journal.r-project.org]
- 6. bioconductor.posit.co [bioconductor.posit.co]
- 7. researchgate.net [researchgate.net]
- 8. α4β1 Integrin/Ligand Interaction Inhibits α5β1-induced Stress Fibers and Focal Adhesions via Down-Regulation of RhoA and Induces Melanoma Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zaurategrast Ethyl Ester Sulfate and Other Small Molecule α4 Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Zaurategrast ethyl ester sulfate (B86663) (CDP323), a discontinued (B1498344) investigational drug, with other small molecule α4 integrin inhibitors. The focus is on providing objective performance data and detailed experimental methodologies to inform future research and development in this therapeutic area.
Introduction to α4 Integrin Inhibition
Alpha-4 (α4) integrins, primarily α4β1 (VLA-4) and α4β7, are cell adhesion molecules that play a critical role in the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), α4 integrin inhibitors can prevent the migration of immune cells into tissues, thereby mitigating inflammatory processes. This mechanism has been a key target for the development of therapies for autoimmune diseases like multiple sclerosis (MS) and inflammatory bowel disease (IBD).
Zaurategrast was developed as an oral, small-molecule prodrug antagonist of both α4β1 and α4β7 integrins for the treatment of MS.[1] However, its clinical development was halted in Phase II due to insufficient efficacy.[1] In contrast, another oral small molecule α4 integrin antagonist, AJM300 (carotegrast methyl), has been approved in Japan for the treatment of ulcerative colitis. This guide will primarily benchmark Zaurategrast against AJM300, with additional context from other relevant inhibitors where data is available.
Comparative Efficacy and Clinical Development
A key differentiator between Zaurategrast and AJM300 lies in their clinical outcomes. Zaurategrast, investigated for relapsing-remitting MS, did not demonstrate the expected benefit in a Phase II trial, leading to the discontinuation of its development.[1] Conversely, AJM300 has shown clinical efficacy in inducing remission in patients with moderately active ulcerative colitis in Phase II and Phase III trials, leading to its approval for this indication in Japan.[2][3]
Table 1: Clinical Development Snapshot
| Feature | Zaurategrast Ethyl Ester Sulfate (CDP323) | AJM300 (Carotegrast Methyl) |
| Therapeutic Indication | Multiple Sclerosis (investigational) | Ulcerative Colitis (approved in Japan) |
| Development Status | Discontinued (Phase II)[1] | Approved in Japan[2][3] |
| Reason for Discontinuation | Lack of efficacy in Phase II trial[1] | N/A |
In Vitro Pharmacology: A Head-to-Head Look at Binding Affinity
Table 2: In Vitro Binding Affinity of HCA2969 (Active Metabolite of AJM300)
| Target | Parameter | Value | Cell Line |
| Human α4β1 Integrin | IC₅₀ | 5.8 nM | Jurkat |
| Kᵢ | 0.32 nM | Jurkat | |
| Human α4β7 Integrin | IC₅₀ | 1.4 nM | RPMI-8866 |
| Kᵢ | 0.46 nM | RPMI-8866 | |
| Mouse α4β7 Integrin | IC₅₀ | 26 nM | TK-1 |
| Kᵢ | 0.2 nM | TK-1 |
Data sourced from commercially available information on Carotegrast methyl.
Preclinical Pharmacokinetics
Zaurategrast (CDP323) is an ethyl ester prodrug of its active moiety, CT7758. In vitro studies have shown that it is primarily hydrolyzed by human carboxylesterase 1 (hCES1) and is subject to transesterification in the presence of ethanol.[4][5] Preclinical pharmacokinetic studies of CT7758 revealed moderate to high plasma clearance in rodents and cynomolgus monkeys, with a short elimination half-life of less than or equal to one hour. In contrast, dogs exhibited much lower clearance and a longer half-life of 2.4 hours.[6]
AJM300 is also a prodrug that is metabolized to the active form, HCA2969. In healthy male subjects, the plasma concentration of HCA2969 was found to be significantly higher than that of the parent compound. The mean half-life of HCA2969 at a 960 mg dose of AJM300 was approximately 14.07 hours.[7]
Table 3: Preclinical and Clinical Pharmacokinetic Parameters
| Compound | Species | Key Findings |
| Zaurategrast (Active Moiety CT7758) | Rodents, Cynomolgus Monkeys | Moderate to high plasma clearance, t₁/₂ ≤ 1 hour.[6] |
| Dog | Low plasma clearance, t₁/₂ = 2.4 hours.[6] | |
| AJM300 (Active Moiety HCA2969) | Human | t₁/₂ ≈ 14.07 hours (at 960 mg dose of AJM300).[7] |
Experimental Protocols
α4 Integrin Competitive Binding Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the binding of a known ligand to α4 integrins.
Methodology:
-
Cell Culture: Jurkat cells (for α4β1) or RPMI-8866 cells (for α4β7) are cultured to an appropriate density.
-
Ligand Labeling: A known α4 integrin ligand, such as VCAM-1 for α4β1 or MAdCAM-1 for α4β7, is labeled with a detectable marker (e.g., biotin (B1667282) or a fluorescent dye).
-
Competition Reaction: The cells are incubated with the labeled ligand in the presence of varying concentrations of the test compound.
-
Detection: The amount of labeled ligand bound to the cells is quantified using a suitable detection method, such as flow cytometry or a plate-based assay.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the concentration of the test compound. The IC₅₀ value, the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand, is then calculated. The Kᵢ value can be subsequently determined using the Cheng-Prusoff equation.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of an α4 integrin inhibitor in a mouse model of multiple sclerosis.
Methodology:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: The test compound is administered to the mice, typically starting before or at the onset of clinical signs.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to assess the degree of inflammation and demyelination.
-
Data Analysis: The clinical scores and histopathological findings are compared between the treatment and control groups to determine the efficacy of the test compound.
Signaling Pathways and Experimental Workflows
α4 Integrin Signaling Pathway
The binding of α4 integrins to their ligands initiates a cascade of intracellular signaling events that are crucial for cell migration and adhesion. A key downstream effector is the Focal Adhesion Kinase (FAK). Interestingly, studies have shown that α4β1 can promote cell motility through both FAK-dependent and FAK-independent pathways, the latter involving the direct activation of the proto-oncogene tyrosine-protein kinase Src.[8][9][10]
Caption: Simplified α4 integrin signaling pathway.
Experimental Workflow for In Vitro Binding Assay
The following diagram illustrates the key steps in a typical competitive binding assay to determine the IC₅₀ of a small molecule α4 integrin inhibitor.
Caption: Workflow for an in vitro competitive binding assay.
Experimental Workflow for In Vivo EAE Model
This diagram outlines the general procedure for testing the efficacy of an α4 inhibitor in the EAE mouse model.
Caption: Workflow for an in vivo EAE efficacy study.
Conclusion
The comparative analysis of Zaurategrast and AJM300 highlights the challenging nature of developing successful oral small molecule α4 integrin inhibitors. While both compounds share a similar mechanism of action, their divergent clinical trajectories underscore the importance of subtle differences in pharmacology, pharmacokinetics, and, ultimately, clinical efficacy in specific disease contexts. The success of AJM300 in ulcerative colitis provides a valuable benchmark for the continued development of α4 integrin antagonists for inflammatory diseases. The data and protocols presented in this guide are intended to serve as a resource for researchers in this field to build upon past findings and design more effective therapeutic strategies.
References
- 1. Zaurategrast - Wikipedia [en.wikipedia.org]
- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 3. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaurategrast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. In vitro hydrolysis and transesterification of CDP323, an α4β1/α4β7 integrin antagonist ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDP-323 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. AJM300, a novel oral antagonist of α4‐integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zaurategrast Ethyl Ester Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Zaurategrast ethyl ester sulfate (B86663), a research-grade α4β1/α4β7 integrin antagonist.
Zaurategrast ethyl ester sulfate is designated for research use only, and as such, specific hazardous waste classifications may not be readily available.[1][2][3][4][5][6] Therefore, it is imperative to treat this compound, its solutions, and any contaminated materials as hazardous chemical waste unless otherwise specified by your institution's Environmental Health & Safety (EHS) department. Adherence to local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal of Unused this compound (Solid Form)
Unused or expired solid this compound should be disposed of in its original container whenever possible. The container must be securely sealed and the label must be intact and legible.
Procedure:
-
Labeling: Ensure the original container is clearly labeled with the chemical name: "this compound."
-
Packaging: Place the securely sealed original container in a designated hazardous waste collection receptacle for solid chemical waste.
-
Segregation: Do not mix with other types of waste unless explicitly permitted by your institution's EHS guidelines.
-
Collection: Arrange for pickup by your institution's hazardous waste management service.
Disposal of this compound Solutions
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use.[3][4] These solutions must be treated as hazardous liquid waste.
Procedure:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for liquid organic waste. The container should be clearly labeled "Hazardous Waste" and list all constituents, including "this compound" and the solvent (e.g., "DMSO").
-
Collection: Pour the waste solution into the designated container, avoiding splashes.
-
Closure: Keep the waste container securely closed when not in use.
-
Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area until it is collected by hazardous waste personnel.
Disposal of Contaminated Labware and Materials
Disposable labware (e.g., pipette tips, centrifuge tubes) and other materials (e.g., absorbent pads for spills) contaminated with this compound must be disposed of as solid hazardous waste.
Procedure:
-
Collection: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this waste separate from non-hazardous laboratory trash and sharps.
-
Disposal: Once the container is full, seal it and arrange for collection by your institution's hazardous waste management service.
For reusable glassware, a triple-rinse procedure is recommended:
-
Initial Rinse: Rinse the glassware with a small amount of the solvent used in the experiment (e.g., DMSO). This rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent Rinses: Perform two additional rinses with an appropriate solvent (e.g., ethanol (B145695) or acetone), collecting the rinsate as hazardous waste.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
Summary of Disposal Procedures
| Waste Type | Disposal Container | Waste Category | Key Procedural Steps |
| Unused Solid Compound | Original, sealed container | Solid Chemical Waste | Label clearly, place in designated solid waste receptacle, arrange for EHS pickup. |
| Solutions (e.g., in DMSO) | Labeled, leak-proof liquid waste container | Liquid Organic Waste | List all chemical components, keep container closed, store in secondary containment. |
| Contaminated Disposables | Labeled hazardous waste bag or container | Solid Chemical Waste | Segregate from regular trash, seal container when full, arrange for EHS pickup. |
| Contaminated Glassware | N/A (for decontamination) | N/A | Triple-rinse with appropriate solvent, collect all rinsate as hazardous liquid waste. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and Safety Data Sheets for all chemicals used. Your institution's Environmental Health and Safety department is the primary resource for any questions regarding chemical waste disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. sfasu.edu [sfasu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling Zaurategrast Ethyl Ester Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Zaurategrast ethyl ester sulfate (B86663). As a potent α4β1/α4β7 integrin antagonist under investigation for inflammatory and autoimmune disorders, this compound requires stringent safety protocols to protect laboratory personnel and the environment. All procedures should be performed within the framework of a comprehensive risk assessment specific to your facility and experimental context.
Quantitative Data Summary
Due to the proprietary nature of developmental compounds, specific quantitative safety data such as Occupational Exposure Limits (OEL), LD50, and Permissible Daily Exposure (PDE) for Zaurategrast ethyl ester sulfate are not publicly available. In the absence of this data, the compound must be handled as a highly potent active pharmaceutical ingredient (HPAPI) with unknown toxicity, necessitating the highest level of containment and precaution.
| Data Point | Value | Source / Comment |
| Occupational Exposure Limit (OEL) | Not Established | Handle as a potent compound; assume a low OEL. |
| LD50/LC50 | Not Available | Assume high toxicity via all routes of exposure. |
| Permitted Daily Exposure (PDE) | Not Established | All handling procedures should aim for zero exposure. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | DMSO facilitates skin absorption of other chemicals. |
Operational Plan: Step-by-Step Guidance for Safe Handling
This operational plan outlines the necessary procedures for handling this compound from receipt to use in experimental protocols.
Engineering Controls and Designated Areas
-
Designated Work Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area with restricted access. This area should be clearly marked with warning signs indicating the presence of a potent compound.
-
Containment: A certified chemical fume hood, biological safety cabinet, or a glove box is mandatory for all operations involving the solid compound or its concentrated solutions. For potent compounds, ventilated balance enclosures should be used for weighing.
-
Ventilation: Ensure adequate, single-pass ventilation in the designated handling areas to prevent accumulation of airborne particles or vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical to prevent exposure. The following should be worn at all times when handling the compound:
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated and dispose of them as hazardous waste.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A dedicated, disposable lab coat or a lab coat made of a non-permeable material should be used. Cuffed sleeves are recommended.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a properly fitted respirator (e.g., N95 or higher) is recommended.
Compound Reconstitution and Handling
-
Reconstitution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Perform the reconstitution within a containment device (fume hood or glove box).
-
Use the smallest practical quantities for your experiments.
-
Add the solvent slowly to the solid compound to avoid splashing.
-
-
Solution Storage: Store stock solutions in clearly labeled, tightly sealed vials at -20°C or -80°C as recommended by the supplier.
-
Spill Management:
-
Have a spill kit readily available in the designated handling area.
-
For small spills, absorb the material with an inert absorbent, place it in a sealed container, and decontaminate the area with an appropriate cleaning agent.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Managing this compound Waste
Proper disposal is crucial to prevent environmental contamination and ensure safety.
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, lab coats, weigh boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Unused or waste solutions of this compound in DMSO must be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not dispose of DMSO solutions down the drain.[1]
-
Aqueous waste containing low concentrations of the compound should also be collected for hazardous waste disposal.
-
Disposal Procedure
-
Waste Containers: Use leak-proof, chemically resistant containers for all waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the associated hazards.
-
Pickup and Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
